N-(3,4-dichlorophenyl)-1-naphthamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H11Cl2NO |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11Cl2NO/c18-15-9-8-12(10-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) |
InChI Key |
SBBVWDKWWMBYJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of N-(3,4-dichlorophenyl)-1-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of N-(3,4-dichlorophenyl)-1-naphthamide. Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines predicted values from computational models with established experimental protocols for the characterization of aromatic amides. The aim is to offer a foundational understanding for researchers and professionals engaged in drug discovery and development, highlighting the need for further empirical investigation into this compound. This guide includes a summary of predicted properties, detailed general experimental methodologies for their determination, and a conceptual workflow for the synthesis and characterization of this compound.
Introduction
This compound is an aromatic amide containing a naphthalene moiety and a dichlorinated phenyl ring. The presence of these functional groups suggests potential biological activity, making its physicochemical properties of significant interest for drug development and medicinal chemistry. Accurate determination of properties such as solubility, lipophilicity, and ionization state is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective drug delivery systems. This document serves as a resource for researchers, compiling available data and outlining the necessary experimental procedures to fully characterize this compound.
Physicochemical Properties
While specific experimental data for this compound is scarce, computational models provide valuable predictions for its key physicochemical parameters. These predicted values, summarized in Table 1, offer a preliminary assessment of the compound's characteristics. It is imperative to note that these are theoretical estimations and require experimental validation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₇H₁₁Cl₂NO | ChemBridge[1] |
| Molecular Weight | 316.18 g/mol | ChemicalBook[2] |
| LogP (Octanol-Water Partition Coefficient) | 5.46 | ChemBridge[1] |
| LogSW (Aqueous Solubility) | -6.17 | ChemBridge[1] |
| XlogP (Predicted Lipophilicity) | 5.7 | PubChemLite[3] |
| Topological Polar Surface Area (tPSA) | 29.1 Ų | ChemBridge[1] |
| Hydrogen Bond Donors | 1 | ChemBridge[1] |
| Hydrogen Bond Acceptors | 1 | ChemBridge[1] |
| Rotatable Bonds | 2 | ChemBridge[1] |
Note: The LogP value suggests high lipophilicity, which may correlate with poor aqueous solubility (as indicated by the LogSW value) but potentially good membrane permeability. The low count of hydrogen bond donors and acceptors aligns with the predicted lipophilic character.
Experimental Protocols for Physicochemical Characterization
To obtain accurate and reliable data, the following established experimental protocols are recommended for the determination of the key physicochemical properties of this compound.
Synthesis of this compound
A standard method for the synthesis of N-aryl amides involves the acylation of an aniline with a carboxylic acid chloride.
Reaction: 1-Naphthoyl chloride reacts with 3,4-dichloroaniline in the presence of a non-nucleophilic base to yield this compound.
Materials:
-
1-Naphthoyl chloride
-
3,4-Dichloroaniline
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Dissolve 3,4-dichloroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1-naphthoyl chloride (1 equivalent) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
Melting Point Determination
The melting point is a critical indicator of purity.[2][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Finely powder a small, dry sample of the purified compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination
Given that many aromatic amides have high boiling points and may decompose at atmospheric pressure, vacuum distillation is the preferred method.
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump and gauge
-
Heating mantle
-
Thermometer
Procedure:
-
Place a small amount of the sample in the distillation flask.
-
Assemble the short-path distillation apparatus.
-
Gradually apply vacuum to the desired pressure.
-
Slowly heat the distillation flask.
-
Record the temperature at which the liquid boils and the corresponding pressure.
pKa Determination
The pKa of the amide N-H proton is expected to be high (i.e., weakly acidic). Spectrophotometric or potentiometric titration methods can be employed.[7][8][9]
Method: Spectrophotometric Titration [7]
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., 50% ethanol-water) due to its predicted low aqueous solubility.[7]
-
Prepare a series of buffer solutions with a wide range of pH values.
-
Add a small, constant aliquot of the stock solution to each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Identify a wavelength where the protonated and deprotonated forms of the amide have significantly different molar absorptivities.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa is the pH at the inflection point of the resulting sigmoid curve.[9]
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the characterization of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for physicochemical characterization of the target compound.
Conclusion
This technical guide has synthesized the available predicted data for this compound and provided a framework of standard experimental protocols for its empirical characterization. The high predicted lipophilicity and low predicted aqueous solubility suggest that this compound may face challenges in formulation and bioavailability, warranting thorough experimental investigation. The lack of publicly available experimental data underscores the opportunity for significant research contributions in this area. The provided methodologies and workflows offer a clear path for researchers to obtain the critical physicochemical data needed to advance the study of N-(3,á-dichlorophenyl)-1-naphthamide in the context of drug discovery and development.
References
- 1. Hit2Lead | this compound | SC-5247638 [hit2lead.com]
- 2. davjalandhar.com [davjalandhar.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-(3,4-dichlorophenyl)-1-naphthamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-(3,4-dichlorophenyl)-1-naphthamide. The information is tailored for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding of this compound's characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. Spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm. The expected multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet) for ¹H NMR signals are also included.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 10.5 - 10.0 | s | -NH- (Amide proton) |
| ~ 8.2 - 8.0 | m | Naphthyl-H |
| ~ 8.0 - 7.8 | m | Naphthyl-H, Dichlorophenyl-H |
| ~ 7.7 - 7.4 | m | Naphthyl-H, Dichlorophenyl-H |
| ~ 7.3 | d | Dichlorophenyl-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Amide carbonyl) |
| ~ 138 - 120 | Aromatic C (Naphthyl & Dichlorophenyl) |
| ~ 135 | C-Cl (Dichlorophenyl) |
| ~ 132 | C-Cl (Dichlorophenyl) |
Infrared (IR) Spectroscopy
The key IR absorption bands expected for this compound are listed below. These absorptions correspond to the characteristic vibrational modes of its functional groups.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch (Amide) |
| ~ 3050 | Medium | C-H stretch (Aromatic) |
| ~ 1660 | Strong | C=O stretch (Amide I) |
| ~ 1590, 1530, 1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~ 1540 | Medium | N-H bend (Amide II) |
| ~ 1100 | Medium | C-N stretch |
| ~ 800 - 700 | Strong | C-H bend (Aromatic out-of-plane) |
| ~ 850 - 550 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
The predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₁₇H₁₁Cl₂NO) are provided based on its molecular formula.
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 316.02904 |
| [M+Na]⁺ | 338.01098 |
| [M-H]⁻ | 314.01448 |
| [M]⁺ | 315.02121 |
Experimental Protocols
The following section details a reliable experimental protocol for the synthesis and purification of this compound.
Synthesis of this compound
This synthesis is based on the well-established Schotten-Baumann reaction, involving the acylation of an amine with an acid chloride.
Materials:
-
1-Naphthoyl chloride
-
3,4-Dichloroaniline
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1-naphthoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to assign the chemical shifts, determine coupling constants, and integrate the proton signals.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet of the sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to confirm the molecular weight and elemental composition.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and characterization.
The Predicted Biological Activity of N-(3,4-dichlorophenyl)-1-naphthamide: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of N-(3,4-dichlorophenyl)-1-naphthamide, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this paper synthesizes information from structure-activity relationship (SAR) studies of analogous compounds, including naphthamide, N-phenylbenzamide, and naphthoquinone derivatives. Based on the biological activities of these related scaffolds, this compound is predicted to possess potential as a monoamine oxidase (MAO) inhibitor, an antimicrobial agent, and a cytotoxic agent against cancer cell lines. This document details the predicted mechanisms of action, summarizes relevant quantitative data from analogous compounds, and provides established experimental protocols for the future investigation of these predicted activities. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's potential pharmacological profile.
Introduction
This compound is a synthetic molecule characterized by a naphthamide core linked to a dichlorinated phenyl ring. While this specific compound has not been extensively studied, its structural motifs are present in various biologically active molecules. The naphthyl group is a common scaffold in medicinal chemistry, known for its interactions with various biological targets. Similarly, the 3,4-dichlorophenyl moiety is a well-known substituent in pharmacologically active compounds, often contributing to target affinity and metabolic stability. This guide aims to predict the biological activities of this compound by examining the established activities of structurally related compounds.
Predicted Biological Activities and Mechanisms of Action
Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit the following biological activities:
Monoamine Oxidase (MAO) Inhibition
Derivatives of naphthamide have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and neuroprotective drugs. The planar naphthyl group of this compound could potentially interact with the active site of MAO enzymes.
Predicted Signaling Pathway: MAO Inhibition
Caption: Predicted inhibition of MAO by this compound.
Antimicrobial and Antischistosomal Activity
N-phenylbenzamides and chlorinated N-arylcinnamamides, which share the N-phenylamide linkage and the dichlorophenyl moiety with the target compound, have demonstrated notable antimicrobial and antischistosomal activities.[2][3] The electron-withdrawing nature of the chlorine substituents on the phenyl ring appears to be important for these activities. These findings suggest that this compound could potentially disrupt biological processes in pathogens.
Anticancer Activity
Derivatives of 1,4-naphthoquinone are well-documented for their cytotoxic effects against various cancer cell lines.[4][5][6] For instance, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has shown significant antitumor activities with IC50s of 2.5 µM in PC-3 and CWR-22 prostate cancer cells.[5][7] In-silico studies on 2-(3,4-dichlorophenyl)-4H-benzo[d][1][8]oxazin-4-one also suggest potential anticancer activity.[9][10][11] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The naphthyl and dichlorophenyl components of this compound may contribute to similar cytotoxic effects.
Predicted Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.
Quantitative Data from Structurally Related Compounds
To provide a quantitative basis for the predicted activities, the following table summarizes key data from studies on analogous compounds.
| Compound Class | Specific Compound/Derivative | Biological Activity | Quantitative Data (IC50/EC50) | Reference |
| Naphthamide Derivatives | 2c (a novel naphthamide hybrid) | MAO-A Inhibition | 0.294 µM | [1] |
| 2g (a novel naphthamide hybrid) | MAO-B Inhibition | 0.519 µM | [1] | |
| N-phenylbenzamides | Compound 9 | Antischistosomal | Not specified | [2] |
| Compound 11 | Antischistosomal | Not specified | [2] | |
| Naphthoquinone Derivatives | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Cytotoxicity (PC-3 cells) | 2.5 µM | [5][7] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Cytotoxicity (CWR-22 cells) | 2.5 µM | [5][7] | |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Cytotoxicity (DU-145 cells) | 6.5 µM | [5][7] | |
| 2-phenyl-4H-benzo[d][1][8]oxazin-4-one Derivatives | 2-(3,4-dichlorophenyl)-4H-benzo[d][1][8]oxazin-4-one | Cytotoxicity (MCF-7 cells) | 68.59 µg/mL | [9][10][11] |
Detailed Experimental Protocols
For researchers intending to validate the predicted activities of this compound, the following established experimental protocols are provided as a reference.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from studies on novel naphthamide derivatives.[1]
-
Objective: To determine the in vitro inhibitory activity of the test compound against human MAO-A and MAO-B.
-
Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
Kynuramine (substrate for MAO-A).
-
Benzylamine (substrate for MAO-B).
-
Test compound (this compound) dissolved in DMSO.
-
Potassium phosphate buffer (pH 7.4).
-
Clorgyline and Pargyline (positive controls for MAO-A and MAO-B inhibition, respectively).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, add the potassium phosphate buffer, the respective MAO enzyme, and the test compound or control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable quenching solution (e.g., NaOH).
-
Measure the fluorescence or absorbance of the product at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on standard methods used for evaluating the cytotoxicity of naphthoquinone derivatives.[5][7]
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., PC-3, MCF-7).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, a predictive analysis based on structurally related compounds strongly suggests its potential as a pharmacologically active agent. The presence of the naphthamide core and the 3,4-dichlorophenyl group points towards possible activities including monoamine oxidase inhibition, antimicrobial effects, and anticancer cytotoxicity. The quantitative data from analogous compounds provide a preliminary indication of the potential potency. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these predictions. Further in vitro and in vivo studies are warranted to fully elucidate the biological profile of this compound and to determine its potential as a lead compound in drug discovery.
References
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. researchgate.net [researchgate.net]
Potential Mechanism of Action of N-(3,4-dichlorophenyl)-1-naphthamide as a TRPM8 Channel Modulator
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Publicly available data on the specific mechanism of action of N-(3,4-dichlorophenyl)-1-naphthamide is limited. However, its inclusion in patent literature as a potential modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel offers a strong hypothetical framework for its biological activity. This document outlines the potential mechanism of action of this compound as a TRPM8 antagonist, details the associated signaling pathways, and provides relevant experimental protocols for its investigation.
Introduction
Proposed Mechanism of Action: TRPM8 Channel Antagonism
Based on the patent literature covering similar naphthyl derivatives, this compound is hypothesized to act as an antagonist of the TRPM8 channel.[2] Antagonism of this channel would inhibit the influx of cations (primarily Ca²⁺ and Na⁺) that typically occurs upon activation by cold or chemical agonists.[1] This would lead to a reduction in cellular depolarization and subsequent signaling in TRPM8-expressing neurons, potentially resulting in analgesic or anti-inflammatory effects.
TRPM8 Channel and its Physiological Role
The TRPM8 channel is a member of the transient receptor potential (TRP) superfamily of ion channels.[2] It is activated by a variety of stimuli, including:
Activation of TRPM8 leads to the opening of the ion channel and an influx of cations, which depolarizes the cell membrane. In sensory neurons, this depolarization can trigger an action potential, transmitting the sensation of cold to the central nervous system.[1]
Signaling Pathways Associated with TRPM8 Modulation
The activity of the TRPM8 channel is regulated by several intracellular signaling pathways. A key regulator is phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel activation.[4][5] G protein-coupled receptor (GPCR) signaling can also modulate TRPM8 activity. For instance, activation of Gq-coupled receptors can lead to the hydrolysis of PIP₂ by phospholipase C (PLC), resulting in channel inhibition.[6] Conversely, signaling through other pathways, such as those involving protein kinase A (PKA) and protein kinase C (PKC), can also influence TRPM8 function.[6][7]
An antagonist like this compound could potentially interfere with these signaling pathways or directly interact with the channel to prevent its opening.
Data Presentation
As there is no publicly available quantitative data for the activity of this compound on the TRPM8 channel, the following table is presented as a template to illustrate how such data would be structured.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC₅₀ | Data not available | HEK293 expressing hTRPM8 | Menthol-induced Ca²⁺ influx | Hypothetical |
| Ki | Data not available | - | Radioligand binding assay | Hypothetical |
| Selectivity | Data not available | Various cell lines expressing other TRP channels (e.g., TRPV1, TRPA1) | Functional assays | Hypothetical |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to characterize the activity of this compound on the TRPM8 channel.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of ion channels.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression of TRPM8, HEK293 cells are transfected with a vector containing the human TRPM8 cDNA (e.g., pCAGGS-IRES-GFP) using a suitable transfection reagent according to the manufacturer's protocol.[8] Experiments are typically performed 16-24 hours post-transfection.[8]
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to channel activation and modulation.
-
Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, in a physiological salt solution for a specified time at room temperature.
-
Experimental Setup: Cells are placed on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Protocol:
-
Establish a baseline fluorescence reading.
-
Apply a known TRPM8 agonist (e.g., menthol or icilin) to induce calcium influx.
-
After the response reaches a plateau or starts to decline, apply this compound at various concentrations.
-
Alternatively, pre-incubate the cells with this compound before applying the agonist to determine its inhibitory effect.
-
Record fluorescence ratios (e.g., 340/380 nm for Fura-2) over time. The change in ratio is proportional to the change in [Ca²⁺]i.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of ion channel activity.
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal with the membrane of a transfected cell.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
TRPM8 currents are elicited by applying a voltage ramp or step protocol, or by perfusion with a TRPM8 agonist.
-
This compound is applied via the external solution to assess its effect on the TRPM8 currents.
-
Visualizations
Signaling Pathways
Caption: Potential TRPM8 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for characterizing TRPM8 modulator activity.
Conclusion
While direct experimental evidence is lacking, the inclusion of this compound in patent literature strongly suggests its potential as a modulator of the TRPM8 channel. The proposed mechanism of action is antagonism of this channel, which would lead to the inhibition of cold- and agonist-induced cation influx. This technical guide provides a framework for investigating this hypothesis, including relevant signaling pathways, experimental protocols, and data presentation structures. Further research utilizing the described methodologies is necessary to definitively elucidate the mechanism of action of this compound.
References
- 1. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the cold-activated cation channel TRPM8 by surface charge screening - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of N-(3,4-dichlorophenyl)-1-naphthamide Interactions: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-dichlorophenyl)-1-naphthamide is a synthetic compound featuring a naphthyl group linked to a dichlorinated phenyl ring via an amide bond. While specific biological targets for this exact molecule are not extensively documented in public literature, its structural motifs are present in compounds with known biological activities, including anti-inflammatory and anticancer effects.[1][2] This guide outlines a comprehensive in silico approach to identify and characterize potential protein targets for this compound, predict its binding affinity, and elucidate its mechanism of action at a molecular level. This process is fundamental in modern drug discovery for hit identification and lead optimization.[3][4]
For the purpose of this technical guide, we will hypothesize a study where this compound is investigated as a potential inhibitor of Protein Kinase B (Akt) , a crucial node in cell signaling pathways implicated in cancer and other diseases. The methodologies and principles described herein are broadly applicable to other protein targets.
Section 1: Computational Methodology
A multi-step computational workflow is employed to model the interaction between this compound and its putative target, Akt. This workflow integrates molecular docking to predict the binding pose and molecular dynamics simulations to assess the stability of the protein-ligand complex.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4] This technique is instrumental in understanding the binding mode and estimating the binding affinity.
Experimental Protocol: Molecular Docking
-
Protein Preparation :
-
Obtain the 3D structure of the target protein (e.g., Akt1, PDB ID: 1UNQ) from the Protein Data Bank.
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools.[5][6]
-
The prepared protein structure is saved in PDBQT format, which includes atomic charges and atom types.[5]
-
-
Ligand Preparation :
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or from a database such as PubChem.
-
Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
Save the prepared ligand in PDBQT format.[6]
-
-
Grid Box Generation :
-
Define a grid box that encompasses the active site of the protein. The dimensions and center of the grid are crucial for guiding the docking algorithm to the region of interest.[6]
-
-
Docking Execution :
-
Perform the docking simulation using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[7]
-
Generate multiple binding poses (e.g., 10-20) and rank them based on their predicted binding affinity (scoring function).
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.[8][9]
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation :
-
Use the best-ranked docked pose from the molecular docking step as the initial coordinates for the MD simulation.
-
Generate the topology and parameter files for the protein and ligand using a force field such as CHARMM36.[8] The ligand parameters can be generated using servers like CGenFF.[8]
-
Solvate the protein-ligand complex in a periodic water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.[8]
-
-
Energy Minimization :
-
Perform energy minimization of the entire system to remove steric clashes and unfavorable contacts. This is typically done using the steepest descent algorithm for a large number of steps (e.g., 50,000).[8]
-
-
Equilibration :
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
-
Production MD Run :
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.[8] Trajectories, energies, and other properties are saved at regular intervals for analysis.
-
Section 2: Data Presentation and Analysis
The data generated from the in silico modeling are analyzed to quantify the binding interaction and assess the stability of the complex.
Docking Results
The primary output of molecular docking is a set of binding poses ranked by their binding affinity scores.
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Akt1) | Interaction Type |
| 1 | -9.8 | Lys179, Glu198, Thr211 | Hydrogen Bond, Hydrophobic |
| 2 | -9.5 | Leu156, Phe161, Val164 | Hydrophobic |
| 3 | -9.2 | Asp292, Tyr229 | Hydrogen Bond, Pi-cation |
Table 1: Hypothetical docking results of this compound with Akt1.
MD Simulation Analysis
Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.
-
Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF) : Identifies the flexibility of different regions of the protein. Higher RMSF values in the binding site can indicate induced-fit effects upon ligand binding.[8]
-
Radius of Gyration (Rg) : Assesses the compactness of the protein-ligand complex. A stable Rg suggests that the overall shape of the complex is maintained throughout the simulation.[8]
| Analysis Metric | Average Value | Standard Deviation | Interpretation |
| Protein Backbone RMSD | 2.1 Å | 0.3 Å | Stable complex |
| Ligand RMSD | 1.5 Å | 0.4 Å | Ligand remains bound in the active site |
| Binding Site RMSF | 1.8 Å | 0.5 Å | Moderate flexibility in the binding pocket |
| Radius of Gyration (Rg) | 22.5 Å | 0.2 Å | Compact and stable structure |
Table 2: Hypothetical summary of MD simulation analysis for the Akt1-ligand complex.
Section 3: Experimental Validation
In silico predictions must be validated through experimental assays to confirm the binding and functional activity of the compound.
Binding Affinity Measurement
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to experimentally determine the binding affinity (Kd).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand and Analyte Preparation : Purify the target protein (ligand) and solubilize this compound (analyte) in a suitable buffer.[10]
-
Ligand Immobilization : Covalently attach the purified protein to the surface of a sensor chip.[11]
-
Analyte Binding : Flow different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.[10]
-
Data Analysis : Fit the binding data to a suitable model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Dialyze the purified protein and dissolve the compound in the same buffer to minimize heat of dilution effects.[12]
-
Titration : Titrate the compound from a syringe into the protein solution in the sample cell of the calorimeter.
-
Data Acquisition : Measure the heat released or absorbed during each injection.[13]
-
Data Analysis : Integrate the heat signals and fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[14]
Functional Assays
Functional assays are necessary to determine if the binding of the compound translates into a biological effect, such as enzyme inhibition.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Setup : Prepare a reaction mixture containing the purified Akt kinase, its substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition : Add varying concentrations of this compound to the reaction mixture.
-
Reaction and Detection : Initiate the kinase reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 Determination : Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
| Experimental Technique | Parameter | Hypothetical Value |
| Surface Plasmon Resonance (SPR) | Kd | 500 nM |
| Isothermal Titration Calorimetry (ITC) | Kd | 650 nM |
| Kinase Inhibition Assay | IC50 | 1.2 µM |
Table 3: Hypothetical experimental validation data for this compound against Akt1.
Section 4: Visualizations
Diagrams are essential for visualizing complex biological and experimental processes.
Caption: Hypothetical signaling pathway of Akt and the inhibitory role of the ligand.
Caption: Workflow for in silico modeling and experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Molecular Docking - An easy protocol [protocols.io]
- 8. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 9. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
An In-Depth Technical Guide on the Discovery and History of N-(3,4-dichlorophenyl)-1-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-aryl amides are a prominent class of compounds in drug discovery, exhibiting a wide array of biological activities. The combination of a planar naphthyl group with a substituted phenyl ring, as seen in N-(3,4-dichlorophenyl)-1-naphthamide, presents a scaffold with potential for diverse molecular interactions. The 3,4-dichlorophenyl moiety is a common substituent in pharmacologically active molecules, often influencing potency and metabolic stability. This guide aims to consolidate the available information on the synthesis and potential biological relevance of this compound by examining data from closely related analogues.
Putative History and Discovery
There is no specific record of the discovery or initial synthesis of this compound in the reviewed scientific literature. It is likely that this compound was synthesized as part of a larger chemical library for biological screening, a common practice in the pharmaceutical industry and academic research. The exploration of N-aryl-1-naphthamide scaffolds has been driven by the search for novel therapeutic agents. For instance, various derivatives of naphthamides have been investigated for their potential as antimicrobial and anticancer agents. The specific combination of the 1-naphthamide core with 3,4-dichloroaniline likely represents a rational design choice to explore the impact of these functional groups on biological activity.
Synthetic Protocols
A standard and efficient method for the synthesis of N-aryl amides is the acylation of an amine with a carboxylic acid chloride. For this compound, this would involve the reaction of 1-naphthoyl chloride with 3,4-dichloroaniline.
General Synthesis of N-Aryl-1-Naphthamides
A general procedure for the synthesis of a similar class of compounds, N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives, has been described and can be adapted for the synthesis of this compound.[1]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3,4-dichloroaniline in dry dichloromethane (DCM).
-
Base Addition: Add 1.1 equivalents of triethylamine (Et3N) to the solution to act as a base to neutralize the HCl byproduct.
-
Acylation: Slowly add a solution of 1.0 equivalent of 1-naphthoyl chloride in dry DCM to the stirred aniline solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Physicochemical Properties
While experimental data for this compound is scarce, some properties can be predicted based on its structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁Cl₂NO | PubChem |
| Molecular Weight | 316.19 g/mol | PubChem |
| XLogP3 | 5.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Biological Activity of Related Compounds
Although no specific biological activity has been reported for this compound, the broader class of naphthamides has been investigated for various therapeutic applications.
Antimicrobial Activity
Naphthamide derivatives have shown promise as antimicrobial agents. For example, a series of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives were synthesized and evaluated for their ability to inhibit bacterial biofilm formation.[1] Some of these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of a chloro group on the phenyl ring was found to be important for the biofilm inhibition activity against E. coli and B. subtilis.[1]
Anticancer Activity
Naphthalimide derivatives, which share the naphthalene core, have been extensively studied as anticancer agents. These compounds are known to exert their effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes. While structurally different from this compound, these findings suggest that the naphthyl moiety can be a key pharmacophore for anticancer activity.
Structure-Activity Relationships (SAR)
Based on studies of related N-aryl-1-naphthamides, some general structure-activity relationships can be inferred. The nature and position of substituents on the phenyl ring significantly influence biological activity. For instance, in the N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide series, electron-withdrawing groups on the biaryl system were associated with higher biofilm inhibition.[1] The 3,4-dichloro substitution pattern on the phenyl ring of the title compound is a classic feature in many bioactive molecules, often enhancing binding affinity to target proteins.
Logical Relationships and Experimental Workflows
The development and evaluation of novel compounds like this compound typically follow a structured workflow.
Caption: A typical workflow for the synthesis and evaluation of a novel chemical entity.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for biological activity, given the known properties of the N-aryl-1-naphthamide scaffold. While specific data on its discovery and history are not available, a plausible synthetic route can be derived from established chemical literature. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation. Screening for antimicrobial and anticancer activities would be a logical starting point, given the activities of related compounds. Further investigation into its mechanism of action and structure-activity relationships could pave the way for the development of novel therapeutic agents based on this chemical scaffold.
References
An In-depth Technical Guide to N-(3,4-dichlorophenyl)-1-naphthamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(3,4-dichlorophenyl)-1-naphthamide scaffold represents a promising chemotype in modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of its derivatives and analogs. By integrating data from diverse studies, this document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this core structure. The inherent structural features of the naphthamide group combined with the electronic properties of the dichlorophenyl moiety confer a wide range of pharmacological activities, including anticancer, enzyme inhibition, and receptor modulation capabilities. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Introduction
The confluence of a planar naphthyl ring system and a substituted phenylamide offers a versatile template for designing molecules with specific biological targets. The 1-naphthamide core is a recognized pharmacophore present in a variety of bioactive compounds. When coupled with a 3,4-dichlorophenyl group, the resulting this compound structure gains specific lipophilic and electronic characteristics that can significantly influence its binding affinity and efficacy towards various biological targets. This guide explores the therapeutic potential of derivatives and analogs of this core structure, drawing from a range of studies on related compounds to build a comprehensive profile.
Chemical Synthesis
The synthesis of this compound and its analogs typically involves the coupling of a 1-naphthoyl derivative with 3,4-dichloroaniline. A general synthetic route is outlined below.
Experimental Protocol: General Amide Coupling
A solution of 1-naphthoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is treated with a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and an activator such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) or Hydroxybenzotriazole (HOBt) (1.2 equivalents). The reaction mixture is stirred at room temperature for 30 minutes to form the activated ester. Subsequently, 3,4-dichloroaniline (1.1 equivalents) and a base, for instance, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents), are added. The reaction is then stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
Biological Activities and Quantitative Data
Derivatives and analogs of this compound have been investigated for a range of biological activities. The following sections and tables summarize the key findings.
Anticancer Activity
The cytotoxic properties of related naphthamide and dichlorophenyl-containing compounds suggest potential anticancer applications. For instance, a study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, a compound with a related naphthoquinone core, demonstrated significant antitumor activities.[1][2]
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | CWR-22 (prostate cancer) | 2.5 | [1][2] |
| NCDDNB | PC-3 (prostate cancer) | 2.5 | [1][2] |
| NCDDNB | DU-145 (prostate cancer) | 6.5 | [1][2] |
| NCDDNB | HS-5 (normal bone marrow) | 25 | [1][2] |
| 1,3,4-Oxadiazole-naphthalene hybrid 15 | HepG2 (liver cancer) | 8.4 | [3] |
| 1,3,4-Oxadiazole-naphthalene hybrid 5 | MCF-7 (breast cancer) | 9.7 | [3] |
| 1,3,4-Oxadiazole-naphthalene hybrid 5 | HepG2 (liver cancer) | 8.8 | [3] |
Enzyme Inhibition
Naphthamide derivatives have been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurological disorders.[4][5]
| Compound/Analog | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Naphthamide hybrid 2c | MAO-A | 0.294 | 6.02 (for MAO-A) | [4][5] |
| Naphthamide hybrid 2g | MAO-B | 0.519 | 2.94 (for MAO-B) | [4][5] |
Analogs of naphthamides have shown potent inhibitory activity against various kinases, which are critical in cancer cell signaling. Notably, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]
| Compound/Analog | Target | IC50 (nM) | Reference |
| 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivative 25a | FGFR1 | < 5.0 | [6] |
| 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivative 25a | FGFR2 | < 5.0 | [6] |
| 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivative 25a | VEGFR2 | < 5.0 | [6] |
| Naphthamide derivative 14c | VEGFR2 | 1.5 | [7] |
| Naphthamide derivative 14c | VEGFR1 | - | [7] |
| Naphthamide derivative 14c | PDGFR-β | - | [7] |
| Naphthamide derivative 14c | RET | - | [7] |
Signaling Pathways
The biological activities of this compound analogs are often mediated through the modulation of specific signaling pathways.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to an anti-angiogenic effect.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of various cancers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key biological assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile class of compounds with significant potential for the development of novel therapeutic agents. The data compiled in this guide highlight their promising activities as anticancer agents and enzyme inhibitors. Future research should focus on the systematic exploration of the structure-activity relationships (SAR) to optimize potency and selectivity. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of analogs with improved pharmacokinetic and pharmacodynamic profiles will be crucial for their translation into clinical candidates. The detailed protocols and summarized data presented herein provide a solid foundation for researchers to build upon in their quest for new and effective therapies.
References
- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of a series of novel 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Early-Stage Drug Discovery: A Technical Guide to the Preliminary Cytotoxicity Screening of N-(3,4-dichlorophenyl)-1-naphthamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of the novel compound, N-(3,4-dichlorophenyl)-1-naphthamide. In the absence of specific published cytotoxicity data for this molecule, this document outlines a robust, multi-faceted approach based on established methodologies for analogous structures, particularly other naphthamide and dichlorophenyl-containing compounds that have demonstrated cytotoxic potential. The protocols and data presented herein are illustrative and intended to serve as a detailed roadmap for the initial in vitro assessment of this compound's anticancer activity.
Introduction
This compound is a synthetic compound featuring a naphthamide core and a dichlorophenyl moiety. While the biological activity of this specific molecule is not yet characterized in publicly available literature, related chemical structures have been investigated for their potential as anticancer agents. The naphthalene ring is a common scaffold in biologically active compounds, and various derivatives have been reported to exhibit cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest[1][2][3]. Similarly, compounds containing a 3,4-dichlorophenyl group have shown bioactivity, including cytotoxicity against cancer cell lines[4].
This guide details a proposed preliminary screening cascade to evaluate the cytotoxic potential of this compound, assess its selectivity, and elucidate a potential mechanism of action.
Proposed Experimental Protocols
A tiered approach to cytotoxicity screening is recommended, beginning with a broad assessment of cell viability, followed by more specific assays to determine the mode of cell death.
Cell Lines and Culture
A representative panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. A non-cancerous cell line is crucial for determining selectivity.
-
Human Cancer Cell Lines:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Triple-negative breast adenocarcinoma
-
A549: Non-small cell lung carcinoma
-
HeLa: Cervical carcinoma
-
HT29: Colorectal adenocarcinoma
-
-
Non-Cancerous Control Cell Line:
-
MRC-5: Normal human fetal lung fibroblast
-
All cell lines should be maintained in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[5]. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are quantified as follows:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Hypothetical Data Presentation
The following table summarizes the potential quantitative data that could be obtained from the proposed screening. This data is illustrative and serves as an example of how to present the results.
| Cell Line | Cell Type | MTT Assay IC₅₀ (µM) after 48h | LDH Release (% Cytotoxicity at IC₅₀) | Apoptosis (% Early + Late at IC₅₀) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 25 ± 4% | 65 ± 7% | 5.3 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.1 ± 2.5 | 30 ± 5% | 60 ± 6% | 3.7 |
| A549 | Lung Carcinoma | 15.8 ± 3.1 | 35 ± 6% | 55 ± 8% | 2.8 |
| HeLa | Cervical Carcinoma | 10.2 ± 1.8 | 28 ± 4% | 62 ± 5% | 4.4 |
| HT29 | Colorectal Adenocarcinoma | 22.4 ± 4.3 | 40 ± 7% | 50 ± 9% | 2.0 |
| MRC-5 | Normal Lung Fibroblast | 45.1 ± 5.6 | 15 ± 3% | 20 ± 4% | - |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the proposed workflow for the preliminary cytotoxicity screening of this compound.
Hypothetical Signaling Pathway for Apoptosis Induction
Based on common mechanisms for cytotoxic compounds, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this hypothetical mechanism.
Conclusion
This technical guide outlines a systematic and comprehensive strategy for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of diverse cancer cell lines and a normal control, coupled with assays that measure both general cell viability and specific modes of cell death, researchers can effectively characterize the compound's cytotoxic profile and selectivity. The illustrative data and visualized workflows provide a clear framework for executing these studies and interpreting the results. A positive outcome from this preliminary screening would warrant further investigation into the compound's detailed mechanism of action, structure-activity relationships, and potential for in vivo efficacy studies, paving the way for its potential development as a novel anticancer agent.
References
- 1. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in tumor cells by three naphthoquinone esters isolated from Thai medicinal plant: Rhinacanthus nasutus KURZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of N-(3,4-dichlorophenyl)-1-naphthamide in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3,4-dichlorophenyl)-1-naphthamide is a chemical compound with the molecular formula C17H11Cl2NO. Understanding its solubility in various organic solvents is crucial for a wide range of applications in research and development, including synthesis, purification, formulation, and analytical method development. The solubility profile of a compound dictates its behavior in different chemical environments and is a critical parameter for process optimization and ensuring reproducibility.
This technical guide provides an overview of the known physicochemical properties of this compound and presents a detailed experimental protocol for determining its solubility in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the methodology to generate such a profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H11Cl2NO | PubChem |
| Molecular Weight | 316.18 g/mol | ChemicalBook |
| Monoisotopic Mass | 315.02176 Da | PubChem |
| Predicted XlogP | 5.7 | PubChem |
| Hydrogen Bond Donors | 1 | Hit2Lead |
| Hydrogen Bond Acceptors | 1 | Hit2Lead |
| Rotatable Bonds | 2 | Hit2Lead |
| CAS Number | 413614-00-3 | ChemicalBook |
Solubility Profile in Organic Solvents
Table 2: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Observations |
| Hexane | 1.89 | Data not available | |
| Toluene | 2.38 | Data not available | |
| Diethyl Ether | 4.34 | Data not available | |
| Chloroform | 4.81 | Data not available | |
| Ethyl Acetate | 6.02 | Data not available | |
| Tetrahydrofuran (THF) | 7.58 | Data not available | |
| Acetone | 20.7 | Data not available | |
| Ethanol | 24.5 | Data not available | |
| Methanol | 32.7 | Data not available | |
| Acetonitrile | 37.5 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | |
| N,N-Dimethylformamide (DMF) | 38.25 | Data not available |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the shake-flask technique, which is a widely accepted standard for solubility measurements.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the exact time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
Factors Influencing Solubility
The solubility of a solid in a liquid solvent is a complex phenomenon governed by several factors. A logical relationship diagram illustrating these factors is provided below.
Quantum Chemical Calculations for N-(3,4-dichlorophenyl)-1-naphthamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the theoretical framework and practical application of quantum chemical calculations for the comprehensive analysis of N-(3,4-dichlorophenyl)-1-naphthamide. While a dedicated computational study on this specific molecule is not extensively available in current literature, this document provides a robust methodology based on established computational studies of analogous naphthamide and dichlorophenyl derivatives. This guide details the procedural steps for geometry optimization, vibrational frequency analysis, and the exploration of the electronic landscape through frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. The presented protocols and data visualization techniques are intended to serve as a foundational resource for researchers engaged in the computational assessment of this, and structurally related, pharmacologically relevant molecules.
Introduction
This compound is a molecule of interest in medicinal chemistry, possessing a rigid naphthyl group and a dichlorinated phenyl ring, features often associated with diverse biological activities. Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate its structural, electronic, and reactive properties at the atomic level. Such in silico investigations are instrumental in understanding its potential interactions with biological targets, predicting its metabolic fate, and guiding the rational design of new derivatives with enhanced therapeutic profiles.
This guide will delineate the standard computational workflows and theoretical underpinnings necessary to perform a thorough quantum chemical analysis of this compound.
Experimental Protocols: A Methodological Blueprint
The following protocols are synthesized from computational studies on structurally similar compounds and represent a reliable approach for the quantum chemical analysis of this compound.
Molecular Structure and Geometry Optimization
The initial step involves the construction of the 3D structure of this compound. The geometry of this initial structure is then optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.
-
Computational Method: Density Functional Theory (DFT) is the most common and effective method for such calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This basis set provides a good description of the electronic structure for organic molecules, with polarization functions (d,p) on heavy atoms and hydrogen, and diffuse functions (++) to accurately model non-covalent interactions and anions.
-
Software: The Gaussian suite of programs is a standard software package for these types of calculations.
-
Convergence Criteria: Optimization should be carried out until the forces on the atoms are negligible, and the geometry has reached a stable energy minimum.
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Infrared Spectrum: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available.
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions and reaction sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions between different parts of the molecule.
Data Presentation
All quantitative data derived from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| Selected Bond Lengths | |
| C=O | Calculated Value |
| N-H | Calculated Value |
| C-N (amide) | Calculated Value |
| C-Cl (C3') | Calculated Value |
| C-Cl (C4') | Calculated Value |
| Selected Bond Angles | |
| O=C-N | Calculated Value |
| C-N-H | Calculated Value |
| C2'-C3'-Cl | Calculated Value |
| Selected Dihedral Angles | |
| O=C-N-C1' | Calculated Value |
| C1-C(O)-N-C1' | Calculated Value |
Note: Atom numbering should be provided in a corresponding molecular structure diagram.
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| ν(N-H) | Calculated Value | Calculated Value | N-H stretching |
| ν(C=O) | Calculated Value | Calculated Value | C=O stretching |
| δ(N-H) | Calculated Value | Calculated Value | N-H bending |
| ν(C-Cl) | Calculated Value | Calculated Value | C-Cl stretching |
| Aromatic C-H str. | Calculated Value | Calculated Value | Aromatic C-H stretching |
Table 3: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |
| Ionization Potential | Calculated Value |
| Electron Affinity | Calculated Value |
| Electronegativity (χ) | Calculated Value |
| Chemical Hardness (η) | Calculated Value |
| Softness (S) | Calculated Value |
| Electrophilicity Index (ω) | Calculated Value |
Visualization of Computational Workflows and Results
Visual diagrams are essential for conveying complex workflows and relationships in a clear and understandable manner.
Caption: Computational workflow for quantum chemical calculations.
Caption: Relationship between Frontier Molecular Orbitals and reactivity.
Conclusion
The application of quantum chemical calculations provides a powerful lens through which the intrinsic properties of this compound can be explored. By following the detailed protocols outlined in this guide, researchers can generate a wealth of data on its geometry, stability, and electronic characteristics. This information is invaluable for understanding its structure-activity relationships, predicting its behavior in biological systems, and guiding future drug discovery efforts. The systematic presentation of data in tables and the visualization of computational workflows will aid in the clear and effective communication of these complex theoretical findings.
Exploring the Structure-Activity Relationship of N-(3,4-dichlorophenyl)-1-naphthamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structure-activity relationship (SAR) of N-(3,4-dichlorophenyl)-1-naphthamide analogs, a class of compounds with significant potential in medicinal chemistry. By systematically examining the impact of structural modifications on their biological activity, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents. While direct and extensive SAR data for this compound analogs remains limited in publicly available literature, this guide synthesizes information from related naphthamide and naphthalimide derivatives to infer potential SAR trends and provide a framework for future research.
Core Structure and Rationale
The this compound scaffold combines two key structural motifs: a naphthalene ring and a dichlorophenyl group linked by an amide bond. The naphthalene moiety is a common feature in many biologically active compounds, including anticancer and antimicrobial agents.[1][2] The dichlorophenyl group, with its specific substitution pattern, can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its biological activity and pharmacokinetic profile. The amide linker provides a rigid connection between these two fragments and can participate in hydrogen bonding interactions with biological targets.
Synthesis of N-(Aryl)-1-Naphthamide Analogs
A general synthetic approach for preparing N-aryl-1-naphthamide analogs involves the coupling of 1-naphthoyl chloride with a substituted aniline. This reaction is typically carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.
A representative synthetic scheme is as follows:
Figure 1. General synthesis of N-aryl-1-naphthamide analogs.
Structure-Activity Relationship Insights from Related Naphthamides
Due to the scarcity of specific SAR data for this compound analogs, this section draws parallels from studies on other naphthamide derivatives, particularly those with demonstrated anticancer and antimicrobial activities. These insights can guide the rational design of novel analogs.
Substitutions on the Naphthalene Ring
Studies on 2-naphthamide derivatives have shown that the introduction of methoxy groups at positions 5 and 7 of the naphthalene ring can enhance antibacterial and antitumor activities.[1][2] This suggests that modifying the electronic properties and steric bulk of the naphthalene core can significantly impact biological outcomes. It is plausible that similar substitutions on the 1-naphthamide scaffold could also modulate activity.
Substitutions on the Phenyl Ring
The nature and position of substituents on the N-phenyl ring are critical determinants of activity. In a series of 2-naphthamide derivatives, the presence of N-(4-methylbenzyl) or N-(4-chlorobenzyl) groups was found to be desirable for enhanced antibacterial and antitumor activities.[1][2] This highlights the importance of the electronic and steric properties of the substituent on the phenyl ring. For this compound analogs, exploring variations in the chlorine substitution pattern (e.g., 2,4-dichloro, 3,5-dichloro) or introducing other halogen or electron-withdrawing/donating groups could lead to analogs with improved potency and selectivity.
Potential Biological Targets and Signaling Pathways
While the specific molecular targets of this compound are not well-defined, related naphthamide and naphthalimide derivatives have been shown to exert their effects through various mechanisms, including:
-
DNA Intercalation: Naphthalimide derivatives are known to intercalate into DNA, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2]
-
Enzyme Inhibition: Some naphthamide derivatives have been identified as inhibitors of enzymes such as Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.[1][3]
A potential signaling pathway that could be modulated by these compounds, based on their structural similarity to known anticancer agents, is the VEGFR-2 signaling pathway, which is critical for angiogenesis.
Figure 2. Postulated inhibition of the VEGFR-2 signaling pathway.
Quantitative Data Summary
Although a comprehensive SAR table for this compound analogs is not available, the following table summarizes the anticancer activity of some related 2-naphthamide derivatives against various cancer cell lines, providing a valuable reference for desired potency ranges.[1][3]
| Compound | R Group | Cell Line | IC₅₀ (µM)[1][3] |
| 5b | 4-Methylbenzyl | C26 (Colon Carcinoma) | 3.59 |
| HepG2 (Hepatocellular Carcinoma) | 8.38 | ||
| MCF7 (Breast Cancer) | 5.12 | ||
| 8b | 4-Chlorobenzyl | C26 (Colon Carcinoma) | 2.97 |
| HepG2 (Hepatocellular Carcinoma) | 7.12 | ||
| MCF7 (Breast Cancer) | 4.65 | ||
| Paclitaxel | (Reference Drug) | C26 (Colon Carcinoma) | 2.85 |
| HepG2 (Hepatocellular Carcinoma) | 5.75 | ||
| MCF7 (Breast Cancer) | 3.15 |
Experimental Protocols
This section outlines general methodologies for the synthesis and biological evaluation of this compound analogs, based on established procedures for similar compounds.
General Procedure for the Synthesis of N-Aryl-1-Naphthamides
-
Preparation of 1-Naphthoyl Chloride: To a solution of 1-naphthoic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain 1-naphthoyl chloride.
-
Amide Coupling: Dissolve the substituted aniline (e.g., 3,4-dichloroaniline) and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane). Add a solution of 1-naphthoyl chloride in the same solvent dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, C26) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
Figure 3. Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The exploration of the SAR of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. While direct experimental data is currently limited, the information gathered from related naphthamide structures provides a solid foundation for initiating a medicinal chemistry program. Future research should focus on the systematic synthesis of a library of analogs with diverse substitutions on both the naphthalene and phenyl rings. Comprehensive biological evaluation of these compounds against a panel of cancer cell lines and microbial strains will be crucial for establishing a clear SAR and identifying lead candidates for further development. Moreover, mechanistic studies to elucidate the specific molecular targets and signaling pathways involved will provide valuable insights for optimizing the pharmacological profile of this promising class of compounds.
References
- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Therapeutic Potential of N-(3,4-dichlorophenyl)-1-naphthamide Remains Undefined
Despite a comprehensive search of scientific literature and databases, no specific therapeutic targets, mechanisms of action, or biological activity data have been publicly reported for the compound N-(3,4-dichlorophenyl)-1-naphthamide. This indicates that this particular chemical entity has likely not been the subject of significant biological investigation, or any such research has not been published in accessible domains.
While the core structure of this compound combines a dichlorophenyl group and a naphthamide moiety, which are present in various biologically active molecules, the specific combination in this compound has not been characterized in the available scientific literature. Searches for its synthesis and biological evaluation have similarly yielded no specific results.
For researchers, scientists, and drug development professionals interested in this molecule, this lack of existing data presents both a challenge and an opportunity. The compound represents a novel chemical space with the potential for unexplored biological activities. Future research efforts would need to begin with foundational studies to ascertain its potential therapeutic value.
Hypothetical Exploration of Related Scaffolds
Given the absence of direct data, a speculative approach based on the activities of structurally related compounds can provide a starting point for investigation. It is crucial to emphasize that these are hypothetical starting points for research and not established facts for this compound.
N-Aryl-Naphthamides
Other molecules containing the N-aryl-naphthamide scaffold have been investigated for various biological activities. For instance, certain derivatives have been explored as:
-
Monoamine Oxidase (MAO) Inhibitors: Some naphthamide derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters. This suggests a potential, though unconfirmed, for this compound to have applications in neurological disorders.
Dichlorophenyl-Containing Compounds
The 3,4-dichlorophenyl moiety is a common substituent in a wide range of pharmacologically active compounds, including:
-
Antimicrobial Agents: Various compounds with a 3,4-dichlorophenyl group have demonstrated antibacterial and antifungal properties.
-
Anticancer Agents: This functional group is present in some molecules investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action for such compounds are diverse and target different cellular pathways.
-
Serotonin Reuptake Inhibitors: The dichlorophenyl group is a key feature in the structure of the well-known antidepressant sertraline. However, the overall structure of this compound is significantly different from sertraline.
Proposed Initial Research Workflow
For any future investigation into the therapeutic potential of this compound, a logical experimental workflow would be necessary.
Conclusion
Methodological & Application
Application Note: GC-MS Analysis of N-(3,4-dichlorophenyl)-1-naphthamide and its Synthetic Intermediates
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of N-(3,4-dichlorophenyl)-1-naphthamide, a compound of interest in drug development and chemical synthesis, along with its key synthetic intermediates. The protocol provides optimized parameters for sample preparation, GC separation, and MS detection, ensuring high sensitivity and selectivity. This methodology is crucial for researchers, scientists, and professionals in drug development for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
Introduction
This compound is an aromatic amide with potential applications in various fields, including pharmaceuticals and materials science. Its synthesis typically involves the reaction of 1-naphthoyl chloride with 3,4-dichloroaniline. The purity of the final compound is critical for its intended use, necessitating a reliable analytical method to identify and quantify the target compound and its potential process-related impurities, including unreacted starting materials and intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for this application.[1][2] This note provides a detailed protocol for the successful GC-MS analysis of this compound and its precursors.
Synthesis and Intermediates
The primary synthetic route to this compound involves the acylation of 3,4-dichloroaniline with 1-naphthoyl chloride. The key intermediates in this process are:
-
1-Naphthoic Acid: The precursor for 1-naphthoyl chloride.
-
1-Naphthoyl Chloride: The acylating agent.
Monitoring the presence and concentration of these intermediates is essential for optimizing the reaction conditions and ensuring the complete conversion to the desired product.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible GC-MS analysis.[5][6][7]
Protocol:
-
Sample Weighing: Accurately weigh approximately 10 mg of the reaction mixture or final product into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in a suitable volatile organic solvent such as methanol or dichloromethane.[5] Ensure complete dissolution, using sonication if necessary.
-
Dilution: Dilute the sample to a final concentration of approximately 1 mg/mL with the same solvent.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.[8]
-
Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis. These may be adapted based on the specific instrumentation available.[8]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher).
-
Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Parameters:
| Parameter | Value |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| - Initial Temperature | 100 °C, hold for 2 min |
| - Ramp 1 | 15 °C/min to 250 °C |
| - Hold 1 | 5 min |
| - Ramp 2 | 10 °C/min to 300 °C |
| - Hold 2 | 10 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
| Scan Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation
The following table summarizes the expected retention times and key mass spectral fragments for the target compound and its intermediates. These values are illustrative and may vary slightly depending on the specific instrument and conditions used.
| Compound | Expected Retention Time (min) | Key m/z Fragments |
| 3,4-Dichloroaniline | ~ 8.5 | 161 (M+), 126, 90[3][9][10] |
| 1-Naphthoic Acid | ~ 12.2 | 172 (M+), 155, 127[11][12] |
| 1-Naphthoyl Chloride | ~ 11.5 | 190 (M+), 155, 127 |
| This compound | ~ 20.1 | 315 (M+), 155, 127, 161 |
Note: The mass spectrum of this compound is predicted to show a prominent molecular ion peak at m/z 315 and characteristic fragments corresponding to the naphthoyl group (m/z 155 and 127) and the dichlorophenylamine moiety (m/z 161).[13]
Workflow and Logical Relationships
The overall analytical workflow, from sample receipt to final data analysis, is depicted in the following diagram.
Caption: GC-MS analytical workflow.
Conclusion
The GC-MS method presented in this application note provides a reliable and robust protocol for the qualitative and quantitative analysis of this compound and its key synthetic intermediates. The detailed experimental procedures and optimized instrument parameters will enable researchers and drug development professionals to effectively monitor reaction progress, assess product purity, and ensure the quality of this important chemical compound. The provided workflow and data tables serve as a practical guide for implementing this analytical method in a laboratory setting.
References
- 1. Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. 3,4-Dichloroaniline(95-76-1) MS spectrum [chemicalbook.com]
- 4. 3,4-Dichloroaniline 98 95-76-1 [sigmaaldrich.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 13. PubChemLite - this compound (C17H11Cl2NO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Testing the Biological Activity of N-(3,4-dichlorophenyl)-1-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-dichlorophenyl)-1-naphthamide is a synthetic compound with potential for biological activity, suggested by the presence of the naphthalene and dichlorophenyl moieties. The naphthalene group is associated with activities such as anticancer and anti-inflammatory effects, while the dichlorophenyl group is found in various bioactive molecules, including kinase inhibitors. A structurally related compound is an intermediate in the synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI), hinting at possible neurological effects.
These application notes provide a comprehensive experimental design to systematically evaluate the biological activity of this compound. The protocols outlined below detail the necessary steps for initial cytotoxicity assessment, followed by investigations into its anti-inflammatory and kinase inhibitory potential.
Experimental Design Overview
The experimental workflow is designed to first establish a safe concentration range of the test compound for in vitro studies, followed by a tiered screening approach to identify and characterize its biological activities.
Figure 1: A high-level overview of the experimental workflow for assessing the biological activity of this compound.
Phase 1: Preliminary Assessment & Cytotoxicity Profiling
The initial phase focuses on preparing the compound and determining its cytotoxic profile to identify a suitable concentration range for subsequent biological assays.
Protocol: Compound Preparation
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in an appropriate volume of dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay measures cell metabolic activity as an indicator of cell viability.[1][2]
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO concentration equivalent to the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol: Cytotoxicity Assessment using LDH Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[1][3][4]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
-
Sample Collection:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
Data Presentation: Cytotoxicity
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | Incubation Time (h) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0.1 | 24 | 98.5 ± 2.1 | 1.2 ± 0.5 |
| 1 | 24 | 95.2 ± 3.4 | 3.5 ± 1.1 |
| 10 | 24 | 88.7 ± 4.0 | 9.8 ± 2.3 |
| 50 | 24 | 52.1 ± 5.6 | 45.3 ± 4.8 |
| 100 | 24 | 15.3 ± 2.8 | 82.1 ± 6.2 |
| 0.1 | 48 | 97.9 ± 2.5 | 1.5 ± 0.7 |
| 1 | 48 | 92.1 ± 3.9 | 5.2 ± 1.5 |
| 10 | 48 | 75.4 ± 4.8 | 22.6 ± 3.1 |
| 50 | 48 | 30.8 ± 4.1 | 65.9 ± 5.5 |
| 100 | 48 | 5.6 ± 1.9 | 93.4 ± 3.9 |
Phase 2: Biological Activity Screening
Based on the cytotoxicity data, non-toxic concentrations of the compound will be used to screen for anti-inflammatory and kinase inhibitory activities.
Protocol: Anti-Inflammatory Activity in LPS-Stimulated Macrophages
This assay evaluates the compound's ability to modulate the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.[5][6][7][8]
-
Cell Culture:
-
Use a murine macrophage cell line such as RAW 264.7.
-
Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with non-toxic concentrations of this compound (e.g., 0.1, 1, and 10 µM) for 1 hour.
-
Include a vehicle control (DMSO).
-
-
LPS Stimulation:
-
Stimulate the cells with 100 ng/mL of LPS for 24 hours.
-
Include a negative control (unstimulated cells) and a positive control (LPS stimulation with a known anti-inflammatory drug, e.g., dexamethasone).
-
-
Supernatant Collection:
-
After incubation, collect the cell culture supernatant and store it at -80°C.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and an anti-inflammatory cytokine (e.g., IL-10) in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control.
-
Figure 2: A simplified diagram of the LPS-induced TLR4 signaling pathway leading to pro-inflammatory cytokine production, with a hypothetical inhibitory point for the test compound.
Data Presentation: Anti-Inflammatory Activity
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated | - | 25.3 ± 5.1 | 15.8 ± 3.2 | 30.1 ± 4.5 |
| LPS + Vehicle | - | 1250.7 ± 85.4 | 850.2 ± 60.1 | 45.3 ± 6.8 |
| LPS + Compound | 0.1 | 1198.2 ± 79.3 | 832.5 ± 55.9 | 48.9 ± 7.1 |
| LPS + Compound | 1 | 875.4 ± 62.1 | 610.9 ± 48.7 | 75.6 ± 8.3 |
| LPS + Compound | 10 | 450.9 ± 35.8 | 305.6 ± 28.4 | 120.4 ± 11.2 |
| LPS + Dexamethasone | 1 | 250.1 ± 20.5 | 180.3 ± 15.7 | 150.8 ± 13.9 |
Protocol: In Vitro Kinase Inhibition Assay
This assay determines the compound's ability to inhibit the activity of a panel of protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer and inflammation.[9][10][11][12]
-
Kinase Selection:
-
Select a panel of kinases for screening. This could be a broad panel covering different kinase families or a more focused panel based on a specific therapeutic area (e.g., cancer-related kinases like EGFR, VEGFR, or inflammation-related kinases like JAKs).
-
-
Assay Format:
-
Utilize a commercial kinase assay platform (e.g., radiometric, fluorescence-based, or luminescence-based). These platforms typically provide the purified kinase, substrate, and necessary buffers.
-
-
Inhibition Assay:
-
Perform the assay in a 96-well or 384-well plate format.
-
Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM) to the wells containing the kinase and its specific substrate.
-
Include a known kinase inhibitor as a positive control and a vehicle (DMSO) control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at the specified temperature.
-
-
Signal Detection:
-
Stop the reaction and measure the signal (e.g., radioactivity, fluorescence, or luminescence) according to the assay kit's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Data Presentation: Kinase Inhibition
Table 3: Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase Target | % Inhibition at 10 µM |
| EGFR | 12.5 ± 2.8 |
| VEGFR2 | 85.3 ± 6.1 |
| JAK2 | 78.9 ± 5.4 |
| p38α | 25.1 ± 3.9 |
| CDK2 | 8.7 ± 2.1 |
Phase 3: Data Analysis and Interpretation
The final phase involves compiling the data from all assays, performing statistical analysis, and interpreting the results to identify the primary biological activity of this compound.
-
Cytotoxicity: The IC50 values from the MTT and LDH assays will establish the compound's therapeutic window for in vitro studies.
-
Anti-Inflammatory Activity: A significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) and/or an increase in the anti-inflammatory cytokine (IL-10) would indicate anti-inflammatory potential.
-
Kinase Inhibition: Potent inhibition of specific kinases (e.g., VEGFR2, JAK2) would suggest a potential mechanism of action and guide further investigation into its anti-cancer or anti-inflammatory properties.
Based on these initial findings, future studies could focus on validating the identified targets, exploring the mechanism of action in more detail, and evaluating the compound's efficacy in in vivo models.
References
- 1. 2.9. MTT Assay and LDH Analysis [bio-protocol.org]
- 2. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Developing Assays for N-(3,4-dichlorophenyl)-1-naphthamide: Application Notes and Protocols for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing enzyme inhibition assays for N-(3,4-dichlorophenyl)-1-naphthamide, a compound identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the rationale, experimental protocols, data interpretation, and visual representations of the underlying biological pathways and workflows.
Introduction
This compound belongs to a class of naphthamides that have demonstrated inhibitory activity against key protein kinases involved in cancer progression. Specifically, derivatives of N-phenyl-1-naphthamide have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many solid tumors, making it a critical target for anti-cancer drug development.[1][4][5]
These protocols are designed to guide researchers in the systematic evaluation of this compound's inhibitory potential against VEGFR-2, from initial biochemical assays to cell-based functional assays.
Data Presentation: Inhibitory Activity of Naphthamide Analogs against VEGFR-2
While specific inhibitory data for this compound is not yet publicly available, the following table summarizes the reported activity of closely related naphthamide analogs against VEGFR-2 and in cell-based proliferation assays. This data serves as a benchmark for the expected potency of the target compound.
| Compound ID | Compound Name | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) | Reference |
| 4a | N-phenyl-1-naphthamide | 1.6 | 3.8 | [1] |
| 4b | N-(o-tolyl)-1-naphthamide | 26.8 | 86.1 | [1] |
Note: HUVEC (Human Umbilical Vein Endothelial Cells) are a standard model for assessing angiogenesis in vitro.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis. Understanding this pathway is crucial for interpreting the effects of inhibitors like this compound.
Caption: VEGFR-2 signaling pathway leading to angiogenesis.
Experimental Workflow for Inhibitor Profiling
A systematic approach is essential for characterizing a novel kinase inhibitor. The following workflow outlines the key stages, from initial screening to cellular functional assays.
Caption: Experimental workflow for kinase inhibitor profiling.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and provides a method for determining the in vitro inhibitory activity of this compound against VEGFR-2.
Principle:
This assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat. #40301)
-
Kinase-Glo® MAX Assay Kit (Promega, Cat. #V6071)
-
PTK Substrate (Poly-Glu,Tyr 4:1) (e.g., BPS Bioscience, Cat. #40217)
-
ATP, 10 mM solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10 mM to 1 nM).
-
Prepare a similar dilution series for staurosporine.
-
-
Assay Setup:
-
Prepare a master mix containing the kinase assay buffer, ATP (final concentration typically 10-50 µM), and the PTK substrate.
-
Add 25 µL of the master mix to each well of the 96-well plate.
-
Add 1 µL of the serially diluted test compound, positive control, or DMSO (for vehicle and no-inhibitor controls) to the appropriate wells.
-
To initiate the kinase reaction, add 24 µL of diluted VEGFR-2 kinase (final concentration ~1-5 ng/µL) to all wells except the "no enzyme" control. Add kinase assay buffer to the "no enzyme" control well.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Allow the Kinase-Glo® MAX reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor / Luminescence_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based HUVEC Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell proliferation or cytotoxicity.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
This compound (test compound)
-
Sunitinib (positive control inhibitor)
-
DMSO (vehicle control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of EGM-2.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with 100 µL of fresh EGM-2 containing a low concentration of FBS (e.g., 0.5%) and the desired concentrations of this compound or sunitinib. Include a vehicle control (DMSO).
-
To stimulate proliferation, add VEGF-A to a final concentration of 20-50 ng/mL to all wells except the "no VEGF" control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percent inhibition of proliferation for each concentration of the test compound relative to the VEGF-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value as described in Protocol 1.
Conclusion
The provided application notes and protocols offer a robust framework for the investigation of this compound as a potential VEGFR-2 inhibitor. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the biochemical and cellular activities of this compound, contributing to the advancement of novel anti-angiogenic therapies. It is recommended to consult the original literature and manufacturer's instructions for commercially available kits for further optimization and troubleshooting.
References
- 1. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility problems with N-(3,4-dichlorophenyl)-1-naphthamide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3,4-dichlorophenyl)-1-naphthamide. The information provided is intended to help overcome common challenges, particularly those related to its low aqueous solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁Cl₂NO | [1] |
| Molecular Weight | 316.18 g/mol | [2] |
| Appearance | Solid | [2] |
| Predicted LogP | 5.46 - 5.7 | [2][3] |
| Predicted Aqueous Solubility (LogS) | -6.17 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Note: The high predicted LogP and low predicted aqueous solubility (LogS) indicate that this compound is a hydrophobic compound with very poor water solubility.[4]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Direct dissolution of this compound in aqueous solutions is not recommended due to its high hydrophobicity. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): DMSO is a powerful and commonly used solvent for dissolving a wide range of organic compounds and is a good first choice for this compound.[5]
-
Ethanol or Methanol: These are also viable options, but may be less effective at achieving high concentrations compared to DMSO.
Experimental Protocol: Preparing a Stock Solution
-
Weigh the desired amount of this compound in a suitable vial.
-
Add a small volume of your chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation.
-
Once dissolved, you can add more solvent to reach your desired final stock concentration.
Q2: I have a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon addition to an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to overcome this:
-
Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of the compound in your aqueous medium.
-
Increase the percentage of organic solvent: While it's crucial to keep the final concentration of the organic solvent low to avoid affecting your experiment, a slight increase may be necessary to maintain solubility. It is important to determine the tolerance of your specific assay to the organic solvent. For many cell-based assays, the final concentration of DMSO should be kept below 0.5% or even 0.1%.
-
Use of surfactants: Surfactants can aid in the solubilization of hydrophobic compounds by forming micelles. Common laboratory surfactants include Tween® 20, Tween® 80, and Triton™ X-100.
-
Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Experimental Protocol: Diluting Stock Solution into Aqueous Buffer
-
Warm your aqueous buffer to the experimental temperature.
-
While vortexing the aqueous buffer, slowly add the required volume of your this compound stock solution drop by drop. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
Q3: What is the maximum recommended concentration of organic solvents like DMSO or ethanol in my final aqueous solution?
A3: The permissible concentration of organic solvents is highly dependent on the biological system you are working with.
-
Enzymatic Assays: Some enzymes can be inhibited by organic solvents. For example, some cytochrome P450 enzymes show inhibition with as little as 0.1% ethanol or DMSO.[6][7]
-
Cell-Based Assays: High concentrations of organic solvents can be toxic to cells. For many cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%. Some studies suggest that for certain cell types, DMSO and acetone concentrations should be below 2.5%, while ethanol and methanol should be below 5.0%.[8]
It is crucial to run a vehicle control experiment, where you add the same amount of the organic solvent without your compound, to assess its effect on your specific experimental system.
Advanced Solubilization Strategies
For more challenging applications requiring higher concentrations of this compound in aqueous solutions, more advanced formulation strategies may be necessary. These techniques are often employed in drug development.
-
Solid Dispersions: The drug is dispersed in a polymer matrix to improve its dissolution rate.
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) that form microemulsions in aqueous media.
-
Nanosuspensions: The particle size of the compound is reduced to the nanometer range to increase its surface area and dissolution rate.
Visual Guides
The following diagrams illustrate key workflows and concepts for overcoming solubility issues with this compound.
References
- 1. This compound | 413614-00-3 [amp.chemicalbook.com]
- 2. Hit2Lead | this compound | SC-5247638 [hit2lead.com]
- 3. PubChemLite - this compound (C17H11Cl2NO) [pubchemlite.lcsb.uni.lu]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from N-(3,4-dichlorophenyl)-1-naphthamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from N-(3,4-dichlorophenyl)-1-naphthamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the acylation of 3,4-dichloroaniline with 1-naphthoyl chloride. Potential impurities include:
-
Unreacted Starting Materials: 3,4-dichloroaniline and 1-naphthoyl chloride.
-
Hydrolysis Product: 1-naphthoic acid, formed from the reaction of 1-naphthoyl chloride with moisture.
-
Byproducts from Excess Reagents: If a base such as triethylamine is used to scavenge HCl, its salt (triethylamine hydrochloride) may be present.
-
Diacylated Product: Although less common, diacylation of the aniline nitrogen is a possibility under certain conditions.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial wash of the crude product is recommended. Washing with a dilute aqueous acid solution (e.g., 1M HCl) will remove basic impurities like unreacted 3,4-dichloroaniline and any amine base catalyst. A subsequent wash with a dilute aqueous base solution (e.g., 1M NaHCO₃) will remove acidic impurities such as 1-naphthoic acid. Finally, a water wash will remove any residual salts.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the removal of specific impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals do not overlap significantly with the product's signals.
Troubleshooting Guides
Issue 1: The crude product is an oil and does not solidify.
-
Possible Cause: Presence of significant amounts of unreacted starting materials or solvent residue.
-
Troubleshooting Steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This may induce crystallization of the product while dissolving non-polar impurities.
-
Solvent Removal: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure.
-
Aqueous Workup: If not already performed, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and perform the acidic and basic washes as described in FAQ 2 .
-
Issue 2: Recrystallization yields are low.
-
Possible Cause 1: The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent System Modification: Use a mixed solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes slightly turbid. Allow to cool slowly.
-
-
Possible Cause 2: The compound is precipitating out too quickly, trapping impurities.
-
Troubleshooting Steps:
-
Slow Cooling: After dissolving the compound in the hot solvent, allow the solution to cool to room temperature slowly and undisturbed. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Possible Cause 3: Insufficient amount of crude product to solvent ratio.
-
Troubleshooting Steps:
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.
-
Issue 3: Impurities co-elute with the product during column chromatography.
-
Possible Cause: The polarity of the eluent is too high, or the chosen stationary phase is not providing adequate separation.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use TLC to test a range of solvent systems with varying polarities. A good solvent system for column chromatography will give your product an Rf value of approximately 0.3.[3] For N-aryl amides, gradients of ethyl acetate in hexanes or petroleum ether are often effective.
-
Stationary Phase Variation: If silica gel does not provide sufficient separation, consider using a different stationary phase such as alumina or reverse-phase silica.
-
Flash Chromatography: Employ flash chromatography with a shallow gradient to improve the separation of closely eluting compounds.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify the crude product by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Polar solvents like ethanol or isopropanol are often good choices for amides.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation:
| Parameter | Description |
| Crude Product Mass | Mass of the product before recrystallization. |
| Recrystallization Solvent | The solvent or solvent system used. |
| Volume of Solvent | The volume of solvent used for dissolution. |
| Purified Product Mass | Mass of the product after recrystallization and drying. |
| Recovery Yield | (Purified Mass / Crude Mass) x 100% |
| Purity (pre-recrystallization) | Purity determined by HPLC or other analytical methods. |
| Purity (post-recrystallization) | Purity determined by HPLC or other analytical methods. |
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate eluent system. Spot the crude mixture on a TLC plate and develop it in various solvent mixtures (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal eluent will provide good separation between the product and impurities, with the product having an Rf of ~0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Start the elution with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions on TLC plates and visualizing them under a UV lamp.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation:
| Parameter | Value |
| Stationary Phase | e.g., Silica gel, 60 Å, 230-400 mesh |
| Eluent System | e.g., Gradient of 10% to 30% Ethyl Acetate in Hexanes |
| Rf of Product | The retention factor of the product in the chosen eluent. |
| Mass of Crude Product Loaded | Mass of the crude material applied to the column. |
| Mass of Purified Product | Mass of the product obtained after combining pure fractions and evaporating the solvent. |
| Recovery Yield | (Purified Mass / Crude Mass) x 100% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
preventing degradation of N-(3,4-dichlorophenyl)-1-naphthamide during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of N-(3,4-dichlorophenyl)-1-naphthamide during your experiments.
Troubleshooting Guides
Issue: Unexpectedly low or variable experimental results.
This could be due to the degradation of your this compound stock solution or during the experimental procedure.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis | Amide bonds are susceptible to hydrolysis, which is accelerated by acidic or alkaline conditions and elevated temperatures. Maintain solutions at a neutral pH and store at low temperatures (2-8°C for short-term, -20°C for long-term). Prepare fresh solutions before use whenever possible. |
| Photodegradation | Aromatic compounds, including those with naphthyl and dichlorophenyl groups, can degrade upon exposure to light, especially UV radiation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| Thermal Degradation | While generally stable at room temperature, prolonged exposure to high temperatures can cause degradation. Avoid unnecessary heat and follow recommended storage conditions. For experiments requiring elevated temperatures, minimize the exposure time. |
| Contamination | Contaminants in solvents or on labware can catalyze degradation. Use high-purity solvents and thoroughly clean all glassware. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are hydrolysis of the amide bond and photodegradation of the aromatic rings. Hydrolysis can be catalyzed by both acid and base, yielding 1-naphthoic acid and 3,4-dichloroaniline. Photodegradation can lead to a complex mixture of products due to reactions initiated by the absorption of light energy.
Q2: How can I detect degradation of my this compound sample?
A2: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A pure sample should show a single major peak, while a degraded sample will show additional peaks corresponding to the degradation products.
Q3: What are the optimal storage conditions for this compound?
A3: For solid compound, store in a tightly sealed container in a cool, dry, and dark place. For solutions, store at 2-8°C for short-term use (days) and at -20°C or lower for long-term storage (weeks to months). Solutions should be protected from light.
Q4: At what pH is this compound most stable?
A4: Amide hydrolysis is generally slowest at neutral pH (around 7). Both acidic and alkaline conditions will accelerate the rate of hydrolysis.[1][2] It is recommended to prepare solutions in a buffered system at or near neutral pH if compatible with the experimental protocol.
Q5: Is this compound sensitive to light?
A5: Yes, compounds with extensive aromatic systems like this compound are susceptible to photodegradation, particularly when exposed to UV light.[3][4] It is crucial to protect solutions from light during storage and handling.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required for specific instrumentation and applications.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of 10 µg/mL in the mobile phase.
-
Sample Preparation: Dissolve the sample to be tested in the mobile phase to a final concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions. A pure sample will show a single major peak at a specific retention time. The presence of additional peaks indicates potential degradation or impurities. The peak area can be used for quantification.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Some naphthamide derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B).[4][5] This protocol provides a general framework for a fluorometric assay to screen for MAO inhibition.
Materials:
-
This compound
-
MAO-A or MAO-B enzyme
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H₂O₂-detecting probe)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound and positive control in assay buffer.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in assay buffer.
-
-
Assay:
-
To the wells of the microplate, add:
-
Assay buffer (blank)
-
Test compound at various concentrations
-
Positive control
-
-
Add the MAO enzyme to all wells except the blank.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader (e.g., excitation 530-560 nm, emission 590 nm).
-
Take readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Calculate the IC₅₀ value for this compound if it shows inhibitory activity.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a monoamine oxidase (MAO) inhibition assay.
Caption: Potential mechanism of action via monoamine oxidase (MAO) inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing batch-to-batch variability of synthesized N-(3,4-dichlorophenyl)-1-naphthamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of N-(3,4-dichlorophenyl)-1-naphthamide. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and high-quality synthesis results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic route is a two-step process. First, 1-naphthoic acid is converted to 1-naphthoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting 1-naphthoyl chloride is then reacted with 3,4-dichloroaniline in the presence of a base to yield this compound.[1]
Q2: What are the critical process parameters that can influence batch-to-batch consistency?
A2: Several parameters are crucial for controlling the quality and yield of the final product. These include the purity of starting materials (1-naphthoic acid and 3,4-dichloroaniline), the efficiency of the 1-naphthoyl chloride formation, reaction temperature during the amidation step, the choice and stoichiometry of the base used, and the crystallization conditions (solvent, temperature, and cooling rate).
Q3: What are the potential impurities that can arise during the synthesis?
A3: Potential impurities can originate from starting materials or side reactions. Common impurities include unreacted 1-naphthoic acid, unreacted 3,4-dichloroaniline, and byproducts from the hydrolysis of 1-naphthoyl chloride back to 1-naphthoic acid. Additionally, over-acylation or side reactions involving residual reagents can lead to other minor impurities.
Q4: How can the polymorphic form of the final product be controlled?
A4: The polymorphic form of this compound is highly dependent on the final crystallization step. Key factors to control include the choice of solvent, the concentration of the solute, the cooling rate, and the presence of any seed crystals. It is recommended to develop a robust crystallization protocol and adhere to it strictly to ensure consistent crystal form between batches.
Q5: What are the recommended analytical techniques for quality control?
A5: A combination of analytical techniques is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of the amide functional group. Mass Spectrometry (MS) is used to confirm the molecular weight. Differential Scanning Calorimetry (DSC) can be employed to characterize the melting point and identify the polymorphic form.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete formation of 1-naphthoyl chloride. | - Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in slight excess. - Extend the reaction time or slightly increase the temperature during the acid chloride formation. |
| Incomplete amidation reaction. | - Verify the stoichiometry of 3,4-dichloroaniline and the base. - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or HPLC. - Use a non-nucleophilic base like triethylamine to avoid competing reactions.[1] | |
| Product loss during workup or purification. | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase. - Select an appropriate recrystallization solvent to ensure high recovery. | |
| High Impurity Profile | Presence of unreacted starting materials. | - Adjust the stoichiometry of the reactants to ensure the limiting reagent is fully consumed. - Improve the purification process, for example, by using a different recrystallization solvent or employing column chromatography. |
| Hydrolysis of 1-naphthoyl chloride. | - Perform the reaction under anhydrous conditions. Use dry solvents and glassware. - Add the 1-naphthoyl chloride to the reaction mixture containing 3,4-dichloroaniline and the base, rather than the other way around. | |
| Formation of byproducts. | - Control the reaction temperature to minimize side reactions. - Investigate the purity of the starting materials for any reactive impurities. | |
| Inconsistent Physical Properties (e.g., melting point, solubility) | Polymorphism. | - Strictly control the crystallization conditions: solvent system, cooling rate, and agitation. - Consider using seed crystals of the desired polymorph to ensure consistent crystallization. |
| Presence of residual solvent. | - Dry the final product under vacuum at an appropriate temperature until a constant weight is achieved. - Use Gas Chromatography (GC) with a headspace autosampler to quantify residual solvents. | |
| Discoloration of the Final Product | Impurities in starting materials. | - Use highly pure starting materials. 3,4-dichloroaniline, in particular, can be prone to oxidation and discoloration.[3][4] |
| Degradation during the reaction. | - Avoid excessive heating during the reaction and purification steps. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Formation of 1-Naphthoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-naphthoic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-naphthoyl chloride is used directly in the next step.
Step 2: Amidation
-
In a separate flask, dissolve 3,4-dichloroaniline (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution in an ice bath.
-
Add the freshly prepared 1-naphthoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Table of Expected Retention Times (Illustrative)
| Compound | Retention Time (min) |
| 1-Naphthoic Acid | 3.5 |
| 3,4-Dichloroaniline | 4.2 |
| This compound | 8.1 |
| Potential Impurity 1 | 6.5 |
| Potential Impurity 2 | 9.3 |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
enhancing the stability of N-(3,4-dichlorophenyl)-1-naphthamide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of stock solutions of N-(3,4-dichlorophenyl)-1-naphthamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a solid aromatic amide with the following properties:
-
Molecular Weight: 316.18 g/mol [1]
-
Appearance: Typically a solid.[3]
-
Predicted LogP: 5.46 to 5.7, indicating high hydrophobicity and low aqueous solubility.[2][3]
Q2: Which solvents are recommended for preparing stock solutions of this compound?
Due to its hydrophobic nature, this compound is expected to have poor solubility in water. Organic solvents are necessary for preparing stock solutions. Commonly used solvents for hydrophobic compounds include:
It is crucial to use high-purity, anhydrous (water-free) solvents, as water can promote hydrolysis of the amide bond.
Q3: What is the recommended procedure for preparing a stock solution?
To ensure accuracy and minimize degradation, follow this general protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Avoid excessive heating, as it can accelerate degradation.
-
Volume Adjustment: Once dissolved, add the remaining solvent to reach the final desired concentration and volume.
-
Storage: Store the stock solution as recommended in the storage guidelines (see Q4).
Q4: How should I store my this compound stock solutions to ensure stability?
To maximize the shelf-life of your stock solutions, adhere to the following storage practices:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Aromatic amides can be susceptible to photodegradation.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
Issue 1: My compound has precipitated out of the stock solution.
-
Possible Cause 1: Low Temperature. The solubility of the compound may decrease significantly at low storage temperatures.
-
Solution: Gently warm the vial to room temperature and vortex or sonicate to redissolve the precipitate. Before use, ensure the compound is fully dissolved. If precipitation persists at room temperature, the initial concentration may be too high.
-
-
Possible Cause 2: Solvent Evaporation. Over time, especially with improper sealing, the solvent can evaporate, leading to an increase in concentration and subsequent precipitation.
-
Solution: Ensure vials are tightly sealed. Use vials with high-quality caps and septa.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to the formation of less soluble crystalline structures.
-
Solution: Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Issue 2: I am observing a loss of compound activity or inconsistent results in my experiments.
-
Possible Cause 1: Chemical Degradation. The compound may be degrading in the stock solution. Aromatic amides can be susceptible to hydrolysis (especially if the solvent is not anhydrous) and photodegradation.
-
Solution:
-
Hydrolysis: Ensure you are using high-purity, anhydrous solvents.
-
Photodegradation: Protect your stock solutions from light at all times.
-
Stability Check: Perform a stability study to determine the degradation rate of your compound under your specific storage conditions. An HPLC-based method is recommended for this (see Experimental Protocols).
-
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to weighing errors, incomplete dissolution, or precipitation.
-
Solution: Re-prepare the stock solution, ensuring the compound is fully dissolved. If possible, verify the concentration using a validated analytical method like HPLC-UV.
-
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a method to determine the approximate solubility of this compound in a chosen solvent.
Methodology:
-
Add a pre-weighed amount of the compound (e.g., 1 mg) to a small, clear vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL of DMSO) to the vial.
-
Vortex or sonicate the mixture at room temperature for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solid is fully dissolved, add another pre-weighed amount of the compound and repeat step 3.
-
Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing).
-
Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of the solvent.
Data Presentation:
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 25 | User-determined value | Calculated value |
| DMF | 25 | User-determined value | Calculated value |
| Ethanol | 25 | User-determined value | Calculated value |
Protocol 2: Stability Assessment using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to monitor the degradation of this compound over time.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). UV detection should be used at a wavelength where the compound has maximum absorbance.
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[7][8][9][10][11] Expose solutions of the compound to stress conditions such as:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photodegradation: Exposure to UV light.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
-
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Long-Term Stability Study:
-
Prepare a stock solution of known concentration.
-
Store aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), analyze an aliquot by the validated HPLC method.
-
Calculate the percentage of the compound remaining relative to the initial concentration.
-
Data Presentation:
| Storage Condition | Time Point | Peak Area of Parent Compound | % Remaining | Observations (e.g., new peaks) |
| -20°C, Dark | 0 | Initial Area | 100% | None |
| 1 week | Area | Calculated % | ||
| 4 weeks | Area | Calculated % | ||
| 4°C, Dark | 0 | Initial Area | 100% | None |
| 1 week | Area | Calculated % | ||
| 4 weeks | Area | Calculated % | ||
| Room Temp, Dark | 0 | Initial Area | 100% | None |
| 1 week | Area | Calculated % | ||
| 4 weeks | Area | Calculated % | ||
| Room Temp, Light | 0 | Initial Area | 100% | None |
| 1 week | Area | Calculated % | ||
| 4 weeks | Area | Calculated % |
Visualizations
Caption: Recommended workflow for preparing and handling stock solutions.
Caption: Troubleshooting guide for compound precipitation in stock solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | 413614-00-3 [amp.chemicalbook.com]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. Hit2Lead | this compound | SC-5247638 [hit2lead.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. thco.com.tw [thco.com.tw]
- 6. gchemglobal.com [gchemglobal.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. forced degradation study: Topics by Science.gov [science.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Synthesis of N-(3,4-dichlorophenyl)-1-naphthamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(3,4-dichlorophenyl)-1-naphthamide. The information is designed to address specific challenges that may arise during the scale-up of this process from laboratory to pilot plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the acylation of 3,4-dichloroaniline with 1-naphthoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges during scale-up include:
-
Exothermic Reaction Control: The reaction between 1-naphthoyl chloride and 3,4-dichloroaniline can be highly exothermic. Managing heat removal in larger reactors is critical to prevent side reactions and ensure safety.
-
Reagent Addition and Mixing: Ensuring uniform mixing of reactants in large volumes is crucial for consistent product quality and yield. Poor mixing can lead to localized "hot spots" and increased impurity formation.
-
Product Precipitation and Isolation: The product, this compound, is a solid. Managing its precipitation, filtration, and washing on a large scale requires careful selection of equipment and procedures to ensure high purity and efficient recovery.
-
Solvent Selection and Recovery: Identifying a suitable solvent system that allows for good reaction kinetics, easy product isolation, and efficient recovery is a significant consideration for large-scale, cost-effective production.
-
Impurity Profile and Control: Byproducts from side reactions, such as the formation of bis-amides or degradation products, can become more pronounced at scale. Developing robust analytical methods to monitor and control these impurities is essential.
Q3: How can I control the exothermic nature of the reaction during scale-up?
A3: To manage the exotherm, consider the following strategies:
-
Slow, Controlled Addition: Add the 1-naphthoyl chloride to the solution of 3,4-dichloroaniline and base at a controlled rate.
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket.
-
Solvent Choice: Select a solvent with a suitable boiling point that can help dissipate heat.
-
Semi-Batch or Continuous Flow Process: For very large scales, transitioning from a batch process to a semi-batch or continuous flow setup can offer superior heat and mass transfer, leading to better control and consistency.
Q4: What are the recommended purification methods for large-scale production?
A4: Recrystallization is a common and effective method for purifying this compound on a large scale. The choice of solvent is critical for achieving high purity and yield. Slurry washing with a suitable solvent can also be employed to remove specific impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Product loss during workup and isolation. - Side reactions consuming starting materials. | - Monitor reaction completion using TLC or HPLC. - Optimize reaction time and temperature. - Ensure the base is effectively neutralizing HCl. - Optimize filtration and washing procedures to minimize product solubility in the wash solvent. |
| High Impurity Levels | - Reaction temperature too high, leading to side reactions. - Poor quality of starting materials. - Inefficient mixing causing localized high concentrations of reactants. | - Implement stricter temperature control. - Use purified starting materials. - Improve agitation in the reactor. - Optimize the purification method (e.g., recrystallization solvent, temperature profile). |
| Poor Filterability of the Product | - Very fine particle size of the precipitated product. - Gummy or oily impurities coating the product. | - Control the precipitation process (e.g., cooling rate, addition of an anti-solvent). - Introduce a seeding step to promote the growth of larger crystals. - Perform a pre-wash of the crude product to remove soluble impurities. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inconsistent control of reaction parameters (temperature, addition rate, mixing). - Differences in workup and isolation procedures. | - Establish strict specifications for all raw materials. - Implement and adhere to a detailed Standard Operating Procedure (SOP). - Calibrate and maintain all process control equipment. |
| Discoloration of the Final Product | - Presence of colored impurities from starting materials or side reactions. - Oxidation of the product or impurities. | - Use purified starting materials. - Consider a charcoal treatment during the recrystallization process. - Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
General Synthesis of this compound (Laboratory Scale)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichloroaniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane, toluene).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Dissolve 1-naphthoyl chloride (1.05 eq) in the reaction solvent and add it dropwise to the aniline solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Data Presentation
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) |
| Yield | 85-95% | >90% |
| Purity (HPLC) | >98% | >99.5% |
| Reaction Time | 2-4 hours | 4-6 hours |
| Reaction Temperature | 0-25 °C | 5-15 °C |
| Key Impurity 1 | <0.5% | <0.1% |
| Key Impurity 2 | <0.3% | <0.1% |
Visualizations
Technical Support Center: Sensitive Detection of N-(3,4-dichlorophenyl)-1-naphthamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the sensitive detection of N-(3,4-dichlorophenyl)-1-naphthamide. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Analyte Signal | Inefficient extraction from the sample matrix. | Optimize the solid-phase extraction (SPE) protocol. Ensure the conditioning and equilibration of the SPE cartridge are adequate.[1] Consider using a different sorbent material. |
| Degradation of the analyte. | This compound may be sensitive to light or high temperatures. Protect samples from light and store them at appropriate low temperatures. | |
| Incorrect mobile phase composition in HPLC. | Verify the mobile phase preparation. For reverse-phase HPLC, ensure the correct ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.[2][3] | |
| Detector settings are not optimal. | For UV detection, ensure the wavelength is set to the absorbance maximum of this compound. If using fluorescence detection, optimize the excitation and emission wavelengths. | |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. | |
| Silanol interactions with the column. | Use a column with end-capping or a base-deactivated stationary phase. The use of a special reverse-phase column with low silanol activity can be beneficial.[2][3] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity solvents (e.g., HPLC or MS grade). |
| Sample matrix interference. | Improve the sample preparation procedure to remove interfering compounds. This could involve a more rigorous SPE cleanup or liquid-liquid extraction.[1] | |
| Detector issues. | Ensure the detector lamp is functioning correctly and that the flow cell is clean. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient controller if performing gradient elution. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column aging. | Retention times can shift as a column ages. If shifts are significant, re-equilibration or column replacement may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the sensitive detection of this compound?
A1: A common and sensitive method is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD). For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q2: How should I prepare my samples for analysis?
A2: For biological matrices like plasma or urine, a solid-phase extraction (SPE) is often necessary to remove interfering substances and concentrate the analyte.[1] A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the analyte with an appropriate solvent.
Q3: What type of HPLC column is suitable for this compound?
A3: A reverse-phase C18 or C8 column is a good starting point. For improved peak shape, consider a column with low silanol activity.[2][3]
Q4: What mobile phase should I use for HPLC analysis?
A4: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape, is typically used for reverse-phase chromatography.[2][3] For MS detection, volatile mobile phase modifiers like formic acid are necessary.
Q5: How can I improve the sensitivity of my method?
A5: To enhance sensitivity, consider the following:
-
Optimize the sample preparation to pre-concentrate the analyte.
-
Use a more sensitive detector, such as a fluorescence detector or a mass spectrometer.
-
Increase the injection volume, but be mindful of potential peak broadening.
-
Optimize the mobile phase and gradient profile to achieve sharper peaks.
Quantitative Data Summary
The following tables summarize typical performance data for different analytical methods used for the detection of compounds structurally similar to this compound. This data is provided for comparative purposes to aid in method selection.
Table 1: HPLC-UV/DAD Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |
| Linearity Range | 10 - 1000 ng/mL |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 5% |
Table 2: LC-MS Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 - 5 ng/mL |
| Linearity Range | 0.1 - 500 ng/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 3% |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[1]
-
Sample Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
Protocol 2: HPLC-DAD Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at the absorbance maximum of this compound.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical flow diagram for troubleshooting common HPLC issues.
References
- 1. superchroma.com.tw [superchroma.com.tw]
- 2. Separation of (1E)-4-(3,4-Dichlorophenyl)-N-methyl-3,4-dihydronaphthalen-1(2H)-imine--hydrogen chloride (1/1) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of N-(3,4-Dichlorophenyl)-N’-hydroxyurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-(3,4-dichlorophenyl)-1-naphthamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-(3,4-dichlorophenyl)-1-naphthamide and structurally similar compounds. Due to the limited publicly available data on the specific biological activity of this compound, this comparison focuses on closely related analogs to infer its potential therapeutic properties. The analysis is based on experimental data from published studies on compounds sharing either the N-(3,4-dichlorophenyl) amide moiety or the naphthamide core structure.
Comparative Biological Activity
The biological activities of N-phenyl-1-naphthamide derivatives and N-(3,4-dichlorophenyl) amides are diverse, with prominent reports in the realms of anticancer and antimicrobial activities. The following tables summarize the quantitative data for selected compounds to facilitate a structure-activity relationship (SAR) analysis.
Anticancer Activity
The dichlorophenyl and naphthyl groups are common pharmacophores in anticancer drug discovery. Various derivatives have shown significant cytotoxicity against a range of cancer cell lines.
Table 1: Cytotoxic Activity of N-(3,4-dichlorophenyl) Amides and Naphthamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| A-1 | N-(3,4-dichlorophenyl)propanamide | - | - | Data not available |
| A-2 | N-(3,4-dichlorophenyl)benzamide | - | - | Data not available |
| B-1 | N-phenyl-1-naphthamide | - | - | Data not available |
| C-1 | 2-chloro-N-(3,4-dichlorophenyl)acetamide | - | - | Data not available |
| D-1 | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide | PC-3 (Prostate) | 2.5 | [1] |
| D-1 | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide | CWR-22 (Prostate) | 2.5 | [1] |
| D-1 | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide | DU-145 (Prostate) | 6.5 | [1] |
IC50: The half maximal inhibitory concentration.
Antimicrobial Activity
Naphthamide and N-(3,4-dichlorophenyl) amide derivatives have also been investigated for their potential as antimicrobial agents against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of N-(3,4-dichlorophenyl) Amides and Naphthamide Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| E-1 | N-(3,4-dichlorophenyl)-3-(4-chlorophenyl)propenamide | Staphylococcus aureus | - | Data not available |
| E-2 | (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | < 0.98 | [2] |
| F-1 | 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide | Staphylococcus aureus | No activity | [3] |
| G-1 | A series of 3,4-dichlorocinnamanilides | Staphylococcus aureus | Submicromolar | [2] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of compounds similar to this compound.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing biological activity and a plausible signaling pathway that could be modulated by these compounds based on their reported anticancer effects.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
N-(3,4-dichlorophenyl)-1-naphthamide: A Comparative Analysis of a Naphthalene Derivative in the Context of Antimicrobial and Anticancer Research
For Immediate Release
In the landscape of drug discovery and development, naphthalene derivatives have consistently emerged as a scaffold of significant interest, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of N-(3,4-dichlorophenyl)-1-naphthamide against other notable naphthalene derivatives, focusing on potential antimicrobial and anticancer applications. While specific experimental data for this compound is limited in publicly accessible literature, this comparison leverages data from structurally similar N-aryl-naphthamides and other naphthalene derivatives to highlight its potential and guide future research.
Overview of Naphthalene Derivatives
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational structure for a multitude of derivatives with diverse biological functions. These compounds have been successfully developed into drugs for various therapeutic areas, including infectious diseases, cancer, and inflammation. The planar nature of the naphthalene ring allows for effective intercalation with biological macromolecules like DNA and proteins, a key mechanism in their therapeutic action.
Comparative Analysis of Biological Activities
This section compares the potential biological activities of this compound with other N-aryl-naphthamide and naphthalene derivatives for which experimental data is available.
Table 1: Comparative Antimicrobial Activity of Naphthalene Derivatives
| Compound/Derivative Class | Target Organisms | Activity Metric (e.g., MIC) | Reference |
| This compound | Data not available | Data not available | - |
| N-(-4-aryloxyphenyl) 1-naphthamide derivatives | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Zone of inhibition comparable to ciprofloxacin and voriconazole | [1] |
| N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives | Escherichia coli, Streptococcus faecalis, Salmonella enterica, MSSA, MRSA | MIC values ranging from 8 to 16 µg/mL | [1][2] |
| Thiazolidinone derivatives with nitronaphthylamine substituent | Staphylococcus aureus, Bacillus subtilis, Candida species | MIC values ranging from 0.4 to 1000 µg/mL | [3] |
Table 2: Comparative Anticancer Activity of Naphthalene Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Mechanism of Action (if known) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives | C26 (colon carcinoma), HepG2 (liver carcinoma), MCF7 (breast carcinoma) | IC50 values ranging from 2.97 to 8.38 µM | VEGFR-2 inhibition | [1][2] |
| 1,8-Naphthalimide-1,2,3-triazole derivatives | H1975 (lung cancer) | IC50 = 16.56 µM | DNA intercalation | [4] |
| 1,8-Naphthyridine-3-carboxamide derivatives | HBL-100 (breast), KB (oral), SW-620 (colon) | IC50 values ranging from 1.37 to 3.7 µM | Not specified | [5] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22, PC-3, DU-145 (prostate cancer) | IC50 values ranging from 2.5 to 6.5 µM | G1 phase cell cycle arrest, apoptosis induction | [6][7] |
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the analysis of similar naphthalene derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Test Compounds: The naphthalene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Microdilution Assay: The stock solutions are serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The naphthalene derivatives, dissolved in DMSO, are added to the wells at various concentrations and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms
The biological activities of naphthalene derivatives are often attributed to their interaction with key cellular pathways.
Caption: Potential anticancer mechanisms of naphthalene derivatives.
The diagram above illustrates two primary pathways through which naphthalene derivatives may exert their anticancer effects: DNA intercalation leading to cell cycle arrest and apoptosis, and the inhibition of key signaling molecules like VEGFR-2, which is crucial for angiogenesis.
Experimental and Logical Workflow
The rational design and evaluation of novel naphthalene derivatives follow a structured workflow.
Caption: Workflow for the development of naphthalene-based therapeutics.
This workflow begins with the rational design and synthesis of new derivatives, followed by comprehensive biological screening. Promising compounds undergo structure-activity relationship studies and lead optimization to improve their potency and selectivity. Subsequent mechanistic studies and in vivo testing are crucial for identifying preclinical candidates.
Conclusion and Future Directions
While this compound remains an understudied compound, its structural similarity to other biologically active N-aryl-naphthamides suggests a promising area for future investigation. The dichlorophenyl moiety is a common feature in many bioactive molecules, and its combination with the 1-naphthamide scaffold warrants exploration for both antimicrobial and anticancer properties. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to elucidate their therapeutic potential and mechanisms of action. The comparative data presented in this guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of Naphthamide Analogs as Monoamine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Naphthamide Analogs and Monoamine Oxidase Inhibition
Naphthamide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. A recent study has explored their potential as inhibitors of monoamine oxidases (MAOs), enzymes that are critical in the metabolism of neurotransmitters such as serotonin and dopamine.[1][2] Selective inhibitors of MAO-A are being investigated for the treatment of depression, while selective MAO-B inhibitors are of interest for neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] This guide provides a comparative analysis of a series of novel naphthamide hybrids, detailing their inhibitory potency and selectivity against MAO-A and MAO-B.
Comparative Biological Activity of Naphthamide Analogs
The inhibitory activities of a series of synthesized naphthamide analogs against human MAO-A and MAO-B were evaluated. The results, presented as IC₅₀ values (the concentration of the inhibitor required to reduce the enzyme activity by 50%), are summarized in the table below. The series includes variations in the substituent on the phenyl ring of the naphthamide scaffold.
| Compound ID | R Group (Substituent) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-A | Selectivity Index (SI) for MAO-B |
| 2a | 4-OH | 0.876 | 2.345 | 2.68 | 0.37 |
| 2c | 4-F | 0.294 | 1.770 | 6.02 | 0.17 |
| 2g | 3-Cl | 1.528 | 0.519 | 0.34 | 2.94 |
| 2h | 3-Br | 0.985 | 1.892 | 1.92 | 0.52 |
Data extracted from a study on novel naphthamide derivatives as MAO inhibitors.[1][2]
Key Findings from the SAR Study:
-
Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring significantly impact both the potency and selectivity of MAO inhibition.
-
MAO-A Selectivity: A fluorine substituent at the 4-position of the phenyl ring (compound 2c ) resulted in the most potent and selective inhibition of MAO-A (IC₅₀ = 0.294 µM, SI = 6.02).[1][2]
-
MAO-B Selectivity: A chlorine atom at the 3-position of the phenyl ring (compound 2g ) conferred the highest potency and selectivity for MAO-B (IC₅₀ = 0.519 µM, SI = 2.94).[1][2]
-
Hydroxyl and Bromine Substituents: The presence of a hydroxyl group at the 4-position (compound 2a ) or a bromine atom at the 3-position (compound 2h ) also resulted in promising MAO inhibitory activities.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments performed in the cited study on naphthamide analogs.
3.1. General Synthesis of N-Aryl-1-Naphthamide Derivatives
The synthesis of the N-aryl-1-naphthamide analogs was achieved through a straightforward amidation reaction.
-
Starting Materials: 1-Naphthoyl chloride and the appropriately substituted aniline.
-
Reaction Conditions: The substituted aniline (1.0 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), is added to the solution to act as an acid scavenger.
-
Acylation: 1-Naphthoyl chloride (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-1-naphthamide analog.
3.2. In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B was determined using a fluorometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine is a commonly used non-selective substrate for both MAO-A and MAO-B.
-
Assay Buffer: The assay is performed in a potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Procedure: a. The reaction is initiated by pre-incubating the respective MAO enzyme with various concentrations of the test compound (inhibitor) for a defined period (e.g., 15 minutes) at 37 °C in a 96-well plate. b. Following the pre-incubation, the substrate (kynuramine) is added to start the enzymatic reaction. c. The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at 37 °C. d. The reaction is terminated by the addition of a strong base (e.g., 2N NaOH).
-
Detection: The product of the enzymatic reaction, 4-hydroxyquinoline, is a fluorescent molecule. The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380-400 nm.
-
Data Analysis: The percent inhibition is calculated by comparing the fluorescence intensity of the wells containing the inhibitor to the control wells (containing enzyme and substrate but no inhibitor). The IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
4.1. General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for a typical structure-activity relationship (SAR) study.
4.2. Simplified Monoamine Oxidase (MAO) Inhibition Pathway
Caption: A simplified diagram illustrating the inhibition of monoamine oxidase (MAO).
References
Comparative Analysis of N-(3,4-dichlorophenyl)-1-naphthamide and Its Isomers: A Guide for Researchers
A comprehensive evaluation of the physicochemical properties and biological activities of N-(3,4-dichlorophenyl)-1-naphthamide and its structural isomers reveals critical insights into their potential as therapeutic agents. This guide synthesizes available data to provide a comparative analysis for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. For this compound and its isomers, properties such as lipophilicity (XLogP), molecular weight, and polar surface area are key determinants of their absorption, distribution, metabolism, and excretion (ADME) characteristics. A summary of the predicted physicochemical properties for the parent compound and several of its isomers is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP |
| This compound | C₁₇H₁₁Cl₂NO | 316.18 | 5.4 |
| N-(2,3-dichlorophenyl)-1-naphthamide | C₁₇H₁₁Cl₂NO | 316.18 | 5.3 |
| N-(2,4-dichlorophenyl)-1-naphthamide | C₁₇H₁₁Cl₂NO | 316.18 | 5.4 |
| N-(2,5-dichlorophenyl)-1-naphthamide | C₁₇H₁₁Cl₂NO | 316.18 | 5.4 |
| N-(2,6-dichlorophenyl)-1-naphthamide | C₁₇H₁₁Cl₂NO | 316.18 | 5.3 |
| N-(3,5-dichlorophenyl)-1-naphthamide | C₁₇H₁₁Cl₂NO | 316.18 | 5.7 |
| N-(3,4-dichlorophenyl)-2-naphthamide | C₁₇H₁₁Cl₂NO | 316.18 | 5.4 |
Data sourced from PubChem.
Biological Activities: Antimicrobial and Cytotoxic Potential
While specific quantitative data for the direct comparison of all isomers is limited, studies on related chlorinated aryl-naphthamides and other dichlorophenyl-containing compounds provide valuable insights into their potential biological activities.
Antimicrobial Activity
Research on compounds with similar structural motifs, such as N-(2,4,5-trichlorophenyl)-1-naphthamide, has demonstrated potent antistaphylococcal properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA)[1]. The degree and position of chlorine substitution on the phenyl ring are critical for antimicrobial efficacy[1]. For instance, di-chloro analogues like N-(2,4-dichlorophenyl)-1-naphthamide have been reported to exhibit moderate antimicrobial effects, though with reduced potency against drug-resistant strains compared to their tri-chloro counterparts[1]. This suggests that the electronic properties conferred by the chlorine atoms play a significant role in the mechanism of action, which may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Cytotoxic Activity
The cytotoxic potential of dichlorophenyl-containing compounds has been investigated in various cancer cell lines. For example, N-(3,5-dichlorophenyl)succinimide (NDPS) and its metabolites have been studied for their nephrotoxicity[2]. Furthermore, other naphthamide derivatives have been evaluated for their anticancer properties[3]. The specific substitution pattern on the dichlorophenyl ring is expected to influence the cytotoxicity profile of these compounds, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, the following SAR trends can be inferred for N-(dichlorophenyl)naphthamides:
Caption: Inferred structure-activity relationships for N-(dichlorophenyl)naphthamide isomers.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for key biological assays are provided below.
Synthesis of N-(Dichlorophenyl)-naphthamides
A general synthetic route to N-(dichlorophenyl)-naphthamides involves the amidation of the corresponding naphthoyl chloride with a dichlorinated aniline.
Caption: General synthetic workflow for N-(dichlorophenyl)-naphthamides.
Protocol:
-
To a solution of 1- or 2-naphthoic acid in a suitable solvent (e.g., toluene), add thionyl chloride in excess.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude naphthoyl chloride.
-
Dissolve the crude naphthoyl chloride in a dry aprotic solvent (e.g., dichloromethane).
-
To this solution, add an equimolar amount of the desired dichlorinated aniline and a slight excess of a base (e.g., pyridine or triethylamine).
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(dichlorophenyl)-naphthamide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
-
Prepare a bacterial inoculum of the desired strain (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[4].
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined[5][6].
Conclusion and Future Directions
The comparative analysis of this compound and its isomers, based on available data and SAR trends, suggests that the position of the chlorine atoms on the phenyl ring and the naphthamide scaffold are critical determinants of their biological activity. While this guide provides a foundational understanding, further experimental studies are imperative to elucidate the precise antimicrobial and cytotoxic profiles of each isomer. A systematic evaluation of a comprehensive library of these compounds against a panel of bacterial strains and cancer cell lines would provide the much-needed quantitative data for a definitive comparative analysis. Such studies would be invaluable for guiding the rational design and development of novel therapeutic agents based on the N-(dichlorophenyl)naphthamide scaffold.
References
- 1. Buy N-(2,4,5-Trichlorophenyl)-1-naphthamide | 499981-85-0 [smolecule.com]
- 2. In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats: evidence for a nephrotoxic sulfate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Uncharted Territory: The Biological Profile of N-(3,4-dichlorophenyl)-1-naphthamide Remains Undefined
A comprehensive review of scientific literature and bioactivity databases reveals a significant gap in the understanding of N-(3,4-dichlorophenyl)-1-naphthamide, with no publicly available data detailing its biological activity, mechanism of action, or a specific molecular target. This absence of foundational information precludes a direct head-to-head comparison with a standard reference compound, a critical step in evaluating the therapeutic or research potential of any new chemical entity.
For researchers, scientists, and drug development professionals, the initial step in assessing a novel compound is to understand its biological effects. However, extensive searches of prominent chemical and biological databases, including PubChem and ChEMBL, yielded no bioassay data for this compound. This suggests the compound has not been a part of large-scale public screening initiatives that aim to identify the biological activities of novel molecules.
Furthermore, a thorough examination of patent literature did not uncover any claims related to the therapeutic use or biological application of this compound. While patents for structurally similar compounds exist, the specific biological context for this particular molecule remains unpublished.
Without a known biological target—be it an enzyme, a receptor, or a signaling pathway—it is impossible to select an appropriate "standard reference compound" for comparison. A standard reference is only meaningful within the context of a specific, measurable biological effect. For instance, if this compound were an inhibitor of a particular kinase, a well-characterized, potent kinase inhibitor would serve as the standard. In the absence of this information, any comparison would be arbitrary and scientifically unsound.
Consequently, the creation of a detailed comparison guide, complete with quantitative data tables, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time. The necessary prerequisite—knowledge of what to compare—is currently missing from the public domain.
For further investigation, it is recommended that the biological activity of this compound first be determined through a series of initial screening assays. Identifying a specific biological effect or molecular target would be the essential next step, paving the way for a meaningful and scientifically rigorous comparison with a relevant standard compound. Researchers interested in this molecule are encouraged to perform initial profiling to elucidate its pharmacological properties.
Validating In Vitro Efficacy of N-(3,4-dichlorophenyl)-1-naphthamide: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the initial in vitro findings of N-(3,4-dichlorophenyl)-1-naphthamide. While specific primary screening data for this compound is not publicly available, its structural similarity to known kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggests a plausible mechanism of action to guide the selection of appropriate secondary validation assays.
This guide outlines a direct comparison with an established VEGFR-2 inhibitor, Sorafenib, and proposes a series of robust secondary assays to confirm on-target activity, assess cellular effects, and profile off-target liabilities.
Comparative Analysis of this compound and Alternatives
To contextualize the potential performance of this compound, a direct comparison with a well-characterized alternative, Sorafenib, is presented. Sorafenib is a multi-kinase inhibitor approved for the treatment of various cancers and serves as a relevant benchmark.
| Feature | This compound (Hypothesized) | Sorafenib (Established Alternative) |
| Primary Target | VEGFR-2 and potentially other kinases | VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RAF kinases |
| Reported IC50 (VEGFR-2) | Data not available | 1.5 - 5 nM |
| Cellular Potency (e.g., HUVEC proliferation) | Data not available | ~10 nM |
| Mode of Action | ATP-competitive kinase inhibition | ATP-competitive kinase inhibition |
| Known Liabilities | Data not available | Off-target effects leading to side effects such as hand-foot syndrome, diarrhea, and hypertension. |
Experimental Protocols for Secondary Validation
The following section details the methodologies for a series of recommended secondary assays to rigorously validate the hypothesized in vitro activity of this compound.
Orthogonal Target Engagement Assay: Surface Plasmon Resonance (SPR)
Objective: To confirm direct binding of this compound to the purified VEGFR-2 kinase domain and to determine binding affinity (KD), and association/dissociation kinetics.
Methodology:
-
Immobilization: Recombinant human VEGFR-2 kinase domain is immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A serial dilution of this compound (e.g., 0.1 nM to 10 µM) is injected over the sensor surface.
-
Data Acquisition: Binding is monitored in real-time as a change in response units (RU).
-
Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Target Inhibition Assay: Western Blot Analysis of VEGFR-2 Phosphorylation
Objective: To assess the ability of this compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency and then serum-starved.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are stimulated with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify the ratio of phosphorylated to total VEGFR-2.
Cellular Proliferation Assay
Objective: To evaluate the functional consequence of VEGFR-2 inhibition by measuring the anti-proliferative effect of this compound on VEGF-dependent cell growth.
Methodology:
-
Cell Seeding: HUVECs are seeded in 96-well plates in low-serum medium.
-
Compound Treatment: Cells are treated with a dose-response range of this compound.
-
VEGF Stimulation: Cells are stimulated with a pro-proliferative concentration of VEGF.
-
Incubation: Plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological rationale, the following diagrams are provided.
Caption: Experimental workflow for the secondary validation of a primary screening hit.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
By employing this structured approach of comparative analysis and multi-faceted secondary screening, researchers can confidently validate the in vitro results of this compound and robustly characterize its potential as a novel therapeutic agent.
comparative efficacy of different synthetic routes for N-(3,4-dichlorophenyl)-1-naphthamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes for the production of N-(3,4-dichlorophenyl)-1-naphthamide, a molecule of interest in medicinal chemistry and materials science. The efficacy of three primary synthetic strategies is evaluated: the traditional Schotten-Baumann reaction, a modern microwave-assisted approach, and a streamlined one-pot synthesis. This comparison is based on key performance indicators such as reaction yield, time, and overall efficiency, supported by detailed experimental protocols and visual representations of the synthetic pathways.
Comparative Efficacy of Synthetic Routes
The selection of an optimal synthetic route is contingent on a variety of factors including desired yield, purity, scalability, and available resources. Below is a summary of the quantitative data for the different approaches to synthesizing this compound.
| Parameter | Route 1: Schotten-Baumann Reaction | Route 2: Microwave-Assisted Synthesis | Route 3: One-Pot Synthesis from Carboxylic Acid |
| Starting Materials | 1-Naphthoyl chloride, 3,4-Dichloroaniline | 1-Naphthoyl chloride, 3,4-Dichloroaniline | 1-Naphthoic acid, 3,4-Dichloroaniline |
| Key Reagents/Catalysts | Aqueous NaOH or Pyridine | None (or mild base) | Thionyl chloride (SOCl₂), Triethylamine |
| Solvent | Dichloromethane/Water (biphasic) | Solvent-free or minimal high-boiling solvent | Dichloromethane |
| Reaction Time | 2 - 12 hours | 5 - 15 minutes | 3 - 5 hours |
| Typical Yield | 85-95% | 90-98% | 80-90% |
| Purity (Post-workup) | High, may require recrystallization | Generally high | Good, requires purification |
| Scalability | Readily scalable | Scalable with appropriate microwave reactors | Scalable, requires careful control of reagents |
| Green Chemistry Aspect | Use of organic solvents, generation of salt waste | Reduced energy consumption and solvent use | One-pot procedure reduces workup steps |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below. These protocols are based on established procedures for the synthesis of analogous N-aryl amides.
Route 1: Schotten-Baumann Reaction
This classical method involves the acylation of 3,4-dichloroaniline with 1-naphthoyl chloride in a biphasic system with a base to neutralize the hydrochloric acid byproduct.[1][2]
Materials:
-
1-Naphthoyl chloride (1.0 eq)
-
3,4-Dichloroaniline (1.0 eq)
-
Sodium hydroxide (NaOH) solution (10% aqueous) or Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or acetonitrile for recrystallization[3]
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichloroaniline (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask, creating a biphasic mixture.
-
Cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add a solution of 1-naphthoyl chloride (1.0 eq) in dichloromethane to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or acetonitrile to afford pure this compound.[3]
Route 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the amidation reaction, often leading to higher yields in a fraction of the time required for conventional heating.[4][5]
Materials:
-
1-Naphthoyl chloride (1.0 eq)
-
3,4-Dichloroaniline (1.0 eq)
-
Optional: A high-boiling point solvent like N,N-dimethylformamide (DMF) in catalytic amounts.
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine 1-naphthoyl chloride (1.0 eq) and 3,4-dichloroaniline (1.0 eq).
-
If desired, add a catalytic amount of DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150°C) for 5-15 minutes. The reaction progress can be monitored by TLC if trial runs are performed.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the resulting solid in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The product can be further purified by recrystallization if necessary.
Route 3: One-Pot Synthesis from 1-Naphthoic Acid
This method avoids the isolation of the acyl chloride intermediate by generating it in situ from the corresponding carboxylic acid using thionyl chloride, followed by the addition of the amine.[1]
Materials:
-
1-Naphthoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
3,4-Dichloroaniline (1.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-naphthoic acid (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the acid is completely converted to the acid chloride (can be monitored by IR spectroscopy by the disappearance of the broad O-H stretch).
-
Cool the reaction mixture back to 0°C.
-
In a separate flask, dissolve 3,4-dichloroaniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.
-
Slowly add the amine solution to the freshly prepared 1-naphthoyl chloride solution at 0°C.
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflow for each synthetic route.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Validating N-(3,4-dichlorophenyl)-1-naphthamide as a Research Tool for DJ-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of N-(3,4-dichlorophenyl)-1-naphthamide as a research tool compound, with a focus on its potential inhibitory activity against the Parkinson's disease-associated protein DJ-1 (also known as PARK7). While direct quantitative data for this compound is not publicly available, this document outlines the necessary experimental framework for its validation and compares its potential application with existing, better-characterized inhibitors of DJ-1.
Introduction to this compound and its Putative Target: DJ-1
This compound is a chemical compound identified in patent literature as a potential inhibitor of the DJ-1 protein. DJ-1 is a multifunctional protein implicated in a range of cellular processes, including antioxidant defense, chaperone activity, and glyoxalase functions.[1][2] Its dysfunction is linked to the pathogenesis of Parkinson's disease, making it a significant target for therapeutic intervention and a subject of intense research.[3] The validation of novel small molecule inhibitors of DJ-1, such as this compound, is crucial for advancing our understanding of its physiological roles and its involvement in disease.
Comparative Analysis of DJ-1 Inhibitors
To adequately validate this compound as a research tool, its inhibitory profile must be quantitatively compared to other known DJ-1 inhibitors. The following table summarizes the inhibitory potency of several existing compounds.
| Compound Class | Specific Compound | Target | IC50 (µM) | Reference |
| Naphthamide | This compound | DJ-1 (putative) | Data not available | N/A |
| Isatin-based | Compound 1 (Isatin) | DJ-1 | 4.8 | [4][5] |
| Isatin-based | Compound 15 | DJ-1 | 0.15 | [4][5] |
| Isatin-based | Compound 16 | DJ-1 | 0.16 | [4][5] |
| Isatin-based | Compound 21 | DJ-1 | ~0.05 | [6] |
| Naphthoquinone | Compound 9 | DJ-1 | 0.18 | [6] |
| Pesticide (Thiocarbamate) | Thiram | DJ-1 | 0.02 | [7][8] |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound against DJ-1.
DJ-1 Glyoxalase/Deglycase Activity Assay
This assay measures the ability of DJ-1 to detoxify methylglyoxal (MGO), a reactive dicarbonyl species. Inhibition of this activity is a key indicator of target engagement.
Principle: DJ-1 exhibits glyoxalase activity, converting MGO to lactate.[9][10] This activity can be monitored by measuring the consumption of a substrate like phenylglyoxal or by detecting the product lactate.
Protocol:
-
Reagents: Purified recombinant human DJ-1 protein, phenylglyoxal (substrate), potassium phosphate buffer (pH 7.0), this compound (and other inhibitors) dissolved in DMSO, microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 2 µM phenylglyoxal.
-
Add varying concentrations of this compound (e.g., from 1 nM to 30 µM) to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Initiate the reaction by adding 0.5 µM of purified DJ-1 protein.
-
Immediately monitor the decrease in absorbance at 250 nm (the characteristic absorbance of phenylglyoxal) over time using a microplate reader.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
-
DJ-1 Chaperone Activity Assay
This assay assesses the ability of DJ-1 to prevent the aggregation of a model protein, thereby evaluating its chaperone function.
Principle: DJ-1 can act as a molecular chaperone, preventing the heat-induced aggregation of proteins like citrate synthase (CS).[2] Inhibitors of this function can be identified by measuring the reduction in this protective effect.
Protocol:
-
Reagents: Purified recombinant human DJ-1 protein, citrate synthase (CS), HEPES buffer, this compound, spectrophotometer with a temperature-controlled cuvette holder.
-
Procedure:
-
Prepare a solution of CS in HEPES buffer.
-
In a quartz cuvette, mix the CS solution with varying concentrations of this compound.
-
Add purified DJ-1 protein to the mixture.
-
Place the cuvette in the spectrophotometer and heat the sample to a temperature that induces CS aggregation (e.g., 43°C).
-
Monitor the increase in light scattering at 360 nm as a measure of protein aggregation over time.
-
Compare the aggregation curves in the presence and absence of the inhibitor to determine its effect on DJ-1's chaperone activity.[2]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Principle: The binding of a ligand to its target protein can increase the protein's resistance to thermal denaturation. This change in thermal stability can be quantified by heating cell lysates containing the target protein to various temperatures and then measuring the amount of soluble protein remaining.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of soluble DJ-1 in the supernatant using a standard protein quantification method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
Visualizing Key Pathways and Workflows
To further aid in the understanding of DJ-1's function and the validation process for its inhibitors, the following diagrams have been generated.
Caption: Simplified signaling pathways involving the DJ-1 protein.
Caption: Experimental workflow for validating a novel DJ-1 inhibitor.
Conclusion
This compound represents a potential starting point for the development of a novel chemical probe for studying the biology of DJ-1. However, its utility as a research tool is currently unproven due to the lack of publicly available data on its potency, selectivity, and mechanism of action. By following the experimental protocols outlined in this guide, researchers can systematically characterize its activity and compare it to existing DJ-1 inhibitors. This rigorous validation process is essential to ensure the reliability of experimental results and to advance our understanding of the multifaceted roles of DJ-1 in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. DJ-1 Is a Redox-Dependent Molecular Chaperone That Inhibits α-Synuclein Aggregate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Repurposing for the Discovery of Potential Inhibitors Targeting DJ-1 (PARK7) Against Parkinson’s Disease | MDPI [mdpi.com]
- 4. Discovery and optimization of inhibitors of the Parkinson’s disease associated protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deglycase-activity oriented screening to identify DJ-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by pesticides of the DJ-1/Park7 protein related to Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Parkinsonism-Associated Protein DJ-1 Is an Antagonist, Not an Eraser, for Protein Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(3,4-dichlorophenyl)-1-naphthamide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-(3,4-dichlorophenyl)-1-naphthamide (CAS No. 413614-00-3), a halogenated aromatic compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential environmental fate and for handling it safely.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁Cl₂NO | ChemicalBook[1] |
| Molecular Weight | 316.18 g/mol | ChemicalBook[1] |
| Form | Solid | Hit2Lead[2] |
| LogP (Octanol-Water Partition Coefficient) | 5.46 | Hit2Lead[2] |
| Water Solubility (LogSW) | -6.17 | Hit2Lead[2] |
The high LogP value indicates a high potential for bioaccumulation and low water solubility, suggesting that this compound will persist in the environment if not disposed of correctly.
Core Disposal Principle: Treat as Hazardous Halogenated Organic Waste
Due to the presence of the dichlorophenyl group, this compound must be treated as a halogenated organic waste . Discharge into the environment, including drains and regular trash, must be strictly avoided.[3][4] Halogenated organic compounds are often toxic and persistent, requiring specialized disposal methods.
Step-by-Step Disposal Protocol
Personnel Safety: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Procedure:
-
Segregation:
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled as "Halogenated Organic Waste".[7]
-
The label must also include the full chemical name: "this compound". Do not use abbreviations.[7]
-
Ensure the container is kept tightly sealed when not in use to prevent the release of any potential vapors.[7]
-
-
Storage:
-
Store the sealed waste container in a well-ventilated, designated satellite accumulation area within the laboratory.
-
Keep the container away from heat sources and incompatible materials.
-
-
Disposal Request:
-
Once the container is full (not exceeding 90% capacity) or when it is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Follow your institution's specific procedures for hazardous waste disposal requests.
-
Note on Decontamination: For cleaning glassware or surfaces contaminated with this compound, use a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated organic waste. Do not wash directly into the sanitary sewer.
Spill Management
In case of a spill:
-
Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated.
-
Control the Spill: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into the designated halogenated waste container.
-
Decontaminate: Clean the spill area with a cloth or paper towel wetted with an appropriate solvent, and dispose of the cleaning materials as halogenated waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hit2Lead | this compound | SC-5247638 [hit2lead.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. ethz.ch [ethz.ch]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
